2-Pyrazoline, 3-amino-1-phenyl-
Description
The exact mass of the compound 2-Pyrazoline, 3-amino-1-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyrazoline, 3-amino-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 3-amino-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3,4-dihydropyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUTIJJGGTTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186792 | |
| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3314-35-0 | |
| Record name | 3-Amino-1-phenyl-2-pyrazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3314-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1-phenylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrazoline, 3-amino-1-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-1-PHENYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL73ZZ44EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-phenyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-amino-1-phenyl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazoline derivatives are known to exhibit a wide range of biological activities, and this document serves as a core resource for researchers engaged in the synthesis and evaluation of such compounds.
Introduction
Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Specifically, 2-pyrazolines, such as 3-amino-1-phenyl-2-pyrazoline, are noted for their stable ring system and the potential for diverse substitutions, making them attractive scaffolds for the development of novel therapeutic agents. The presence of the amino group at the 3-position and the phenyl group at the 1-position of the pyrazoline ring are key structural features that can influence the compound's physicochemical properties and biological activity. Pyrazoline derivatives have been reported to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties. This guide details a common and effective method for the synthesis of 3-amino-1-phenyl-2-pyrazoline and outlines the key analytical techniques for its characterization.
Synthesis of 3-Amino-1-phenyl-2-pyrazoline
The synthesis of 3-amino-1-phenyl-2-pyrazoline is most commonly achieved through a cyclocondensation reaction between phenylhydrazine and an appropriate three-carbon synthons. One of the most direct routes involves the reaction of phenylhydrazine with acrylonitrile. This reaction proceeds via a Michael addition of the phenylhydrazine to the acrylonitrile, followed by an intramolecular cyclization.
Experimental Protocol: Synthesis from Phenylhydrazine and Acrylonitrile
This protocol is based on established methods for the synthesis of aminopyrazolines.
Materials and Equipment:
-
Phenylhydrazine
-
Acrylonitrile
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
To this solution, add a catalytic amount of a strong base, such as sodium ethoxide (e.g., 0.1 equivalents).
-
Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature with continuous stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-amino-1-phenyl-2-pyrazoline.
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Characterization of 3-Amino-1-phenyl-2-pyrazoline
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected analytical and spectroscopic data for 3-amino-1-phenyl-2-pyrazoline.
Physical and Analytical Data
| Parameter | Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not consistently available; typically varies with purity |
| Yield | Dependent on reaction conditions; generally moderate to good |
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.35 | m | 2H | Aromatic protons (meta-H of phenyl) |
| ~6.80 - 7.00 | m | 3H | Aromatic protons (ortho- & para-H of phenyl) |
| ~4.50 - 5.00 | br s | 2H | -NH₂ |
| ~3.40 - 3.60 | t | 2H | -CH₂- (C5 of pyrazoline ring) |
| ~2.80 - 3.00 | t | 2H | -CH₂- (C4 of pyrazoline ring) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C=N (C3 of pyrazoline ring) |
| ~140 - 145 | Aromatic C (quaternary C of phenyl) |
| ~128 - 130 | Aromatic CH |
| ~118 - 122 | Aromatic CH |
| ~110 - 115 | Aromatic CH |
| ~40 - 45 | -CH₂- (C5 of pyrazoline ring) |
| ~30 - 35 | -CH₂- (C4 of pyrazoline ring) |
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3450 | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2950 | Aliphatic C-H stretching |
| ~1620 - 1650 | C=N stretching of the pyrazoline ring |
| ~1590 - 1610 | N-H bending (scissoring) |
| ~1480 - 1520 | Aromatic C=C stretching |
| ~1200 - 1300 | C-N stretching |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 161 | [M]⁺ (Molecular ion) |
| 104 | [M - C₃H₅N]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Biological Significance and Future Directions
While a specific signaling pathway for 3-amino-1-phenyl-2-pyrazoline is not extensively documented in publicly available literature, the broader class of pyrazoline derivatives has been shown to interact with various biological targets. For instance, some pyrazolines are known to inhibit enzymes such as monoamine oxidase (MAO), cyclooxygenase (COX), and various microbial enzymes. The structural motifs present in 3-amino-1-phenyl-2-pyrazoline, namely the phenyl and amino groups, are common in many biologically active molecules, suggesting its potential for further investigation and modification.
Future research could focus on:
-
Screening for Biological Activity: Evaluating the synthesized compound against a panel of biological targets, including enzymes and receptors implicated in various diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenyl ring or the amino group to understand how these changes affect biological activity.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular mechanism and signaling pathways involved would be crucial for drug development.
This technical guide provides a foundational framework for the synthesis and characterization of 3-amino-1-phenyl-2-pyrazoline, enabling researchers to efficiently produce this compound for further exploration in the field of medicinal chemistry and drug discovery.
An In-depth Technical Guide to the Chemical Properties of 3-Amino-1-phenyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-phenyl-2-pyrazoline, also known by its IUPAC name 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine, is a heterocyclic organic compound belonging to the pyrazoline family. Pyrazoline derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-amino-1-phenyl-2-pyrazoline. While specific biological data for this exact compound is limited in publicly available literature, the known activities of the broader pyrazoline class will be discussed to provide context for its potential applications in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-amino-1-phenyl-2-pyrazoline is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| CAS Number | 3314-35-0 | [1] |
| IUPAC Name | 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine | [1] |
| Synonyms | 3-Amino-4,5-dihydro-1-phenylpyrazole, 1-Phenyl-3-amino-2-pyrazoline | [1] |
| Appearance | Solid | |
| Melting Point | 168-172 °C | |
| Solubility | Soluble in DMSO | [2] |
Synthesis
The synthesis of 3-amino-1-phenyl-2-pyrazoline is classically achieved through the reaction of phenylhydrazine with acrylonitrile. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 3-amino-1-phenyl-2-pyrazoline
This protocol is adapted from a similar synthesis of a substituted aminopyrazole.[3]
Materials:
-
Phenylhydrazine
-
Acrylonitrile
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (HCl) (e.g., 32%)
-
Sodium sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
Dissolve phenylhydrazine (1 equivalent) in acetonitrile in a reaction vessel.
-
Add a catalytic amount of a 50% sodium hydroxide solution (e.g., 0.02 equivalents).
-
Heat the mixture to 50°C.
-
Add acrylonitrile (1.04 equivalents) dropwise to the reaction mixture, maintaining the temperature below 60°C.
-
After the addition is complete, stir the reaction mixture at 50°C for 1 hour.
-
Add aqueous hydrochloric acid (e.g., 32%) and heat the reaction to reflux for 5 hours to facilitate cyclization.
-
Cool the reaction mixture to 50°C and neutralize with an aqueous sodium hydroxide solution (e.g., 20%).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from toluene to yield 3-amino-1-phenyl-2-pyrazoline.
Spectroscopic Characterization
The structure of 3-amino-1-phenyl-2-pyrazoline can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | Data available in spectral databases. A spectrum in DMSO-d₆ has been reported.[2] For the analogous 3-amino-1-(2,6-difluorophenyl)pyrazole, the following signals were observed in CD₃CN: δ(ppm) = 7.0-7.1 (m, 1H), 6.8-6.9 (m, 2H), 4.4 (br s, 2H, NH₂), 3.6 (t, 2H, CH₂), 2.8 (t, 2H, CH₂).[3] |
| ¹³C NMR | Data for various pyrazoline derivatives are available in the literature, which can be used for comparison. |
| FTIR | An FTIR spectrum is available in the NIST WebBook database.[1] |
| Mass Spectrometry | A mass spectrum (electron ionization) is available in the NIST WebBook database.[1] |
Reactivity and Potential Biological Activity
The 3-amino group and the pyrazoline ring in 3-amino-1-phenyl-2-pyrazoline are key reactive sites, allowing for further chemical modifications to generate a library of derivatives.
While specific quantitative biological activity data (e.g., IC₅₀ values) for 3-amino-1-phenyl-2-pyrazoline are not extensively reported in the reviewed literature, the pyrazoline scaffold is a well-known pharmacophore associated with a broad range of biological activities. These include:
-
Anti-inflammatory and Analgesic: Many pyrazoline derivatives have shown significant anti-inflammatory and analgesic properties.[4]
-
Antimicrobial: Pyrazolines have been investigated for their antibacterial, antifungal, and antiamoebic activities.[4]
-
Anticancer: Certain pyrazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Some have been shown to inhibit signaling pathways such as the PI3K/Akt/ERK1/2 pathway.[5]
-
Anticonvulsant and Antidepressant: The pyrazoline nucleus is present in compounds with activity against the central nervous system.[4]
The diverse biological activities of pyrazoline derivatives suggest that 3-amino-1-phenyl-2-pyrazoline could serve as a valuable scaffold for the development of novel therapeutic agents. The amino group provides a convenient handle for further derivatization to explore structure-activity relationships (SAR).
Conclusion
3-Amino-1-phenyl-2-pyrazoline is a readily accessible heterocyclic compound with a chemical profile that makes it an attractive starting point for medicinal chemistry campaigns. The presence of a reactive amino group on the well-established pyrazoline pharmacophore offers significant opportunities for the synthesis of new derivatives with potentially a wide range of therapeutic applications. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its analogues.
References
- 1. 3-Amino-4,5-dihydro-1-phenylpyrazole [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles - Google Patents [patents.google.com]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-amino-1-phenyl-2-pyrazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 3-amino-1-phenyl-2-pyrazoline (CAS RN: 3314-35-0; Molecular Formula: C₉H₁₁N₃). This pyrazoline derivative is a valuable building block in medicinal chemistry and materials science. This document collates its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data Analysis
The structural elucidation of 3-amino-1-phenyl-2-pyrazoline is supported by various spectroscopic techniques. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-amino-1-phenyl-2-pyrazoline in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons of the phenyl group, the two methylene groups of the pyrazoline ring, and the protons of the amino group. The pyrazoline ring protons at positions 4 and 5 form a characteristic A₂B₂ spin system, appearing as two triplets.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Notes |
| Phenyl-H | ~6.7 - 7.2 | Multiplet | Aromatic protons of the N-phenyl substituent. |
| NH₂ | ~5.0 - 5.5 | Broad Singlet | Protons of the primary amine group. |
| CH₂ (Position 5) | ~3.4 - 3.6 | Triplet | Methylene group adjacent to the N-phenyl group. |
| CH₂ (Position 4) | ~2.6 - 2.8 | Triplet | Methylene group adjacent to the carbon with the amino group. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on typical values for similar pyrazoline and aniline structures, the following chemical shifts are expected.
| Carbon Assignment | Expected Chemical Shift (δ) ppm | Notes |
| C=N (Position 3) | ~155 - 160 | Carbon of the imine functionality in the pyrazoline ring. |
| Phenyl C (Quaternary) | ~145 - 150 | Carbon of the phenyl ring attached to the nitrogen atom. |
| Phenyl CH | ~110 - 130 | Aromatic carbons of the N-phenyl substituent. |
| CH₂ (Position 5) | ~45 - 50 | Methylene carbon adjacent to the N-phenyl group. |
| CH₂ (Position 4) | ~30 - 35 | Methylene carbon adjacent to the C=N group. |
Note: These are predicted chemical shift ranges. Experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. The gas-phase IR spectrum for 3-amino-1-phenyl-2-pyrazoline is available from the NIST/EPA Gas-Phase Infrared Database.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 - 3200 | N-H Stretch | Medium-Strong |
| ~3100 - 3000 | C-H Stretch (Aromatic) | Medium |
| ~3000 - 2850 | C-H Stretch (Aliphatic) | Medium |
| ~1620 - 1580 | C=N Stretch | Strong |
| ~1600, ~1500 | C=C Stretch | Medium-Strong |
| ~1300 - 1200 | C-N Stretch | Medium |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
| m/z Value | Proposed Fragment | Relative Intensity |
| 161 | [M]⁺ | High (Molecular Ion) |
| 104 | [C₆H₅N₂CH]⁺ | Medium |
| 91 | [C₆H₅N]⁺ | High |
| 77 | [C₆H₅]⁺ | High |
Experimental Protocols
This section details the methodologies for the synthesis of 3-amino-1-phenyl-2-pyrazoline and general procedures for acquiring the spectroscopic data.
Synthesis of 3-amino-1-phenyl-2-pyrazoline
The synthesis is typically achieved through the cyclization reaction of phenylhydrazine with acrylonitrile.
Caption: Synthetic workflow for 3-amino-1-phenyl-2-pyrazoline.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add phenylhydrazine, followed by the dropwise addition of acrylonitrile.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature, which may result in the crystallization of the product.
-
Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-amino-1-phenyl-2-pyrazoline.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD or similar NMR spectrometer, operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
IR Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer.
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC with a 5977A MSD.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the GC.
-
Ionization: Use a standard electron energy of 70 eV for electron ionization.
-
Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.
This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of 3-amino-1-phenyl-2-pyrazoline for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support research and development activities involving this versatile compound.
An In-depth Technical Guide to the Formation of 3-amino-1-phenyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the formation mechanism of 3-amino-1-phenyl-2-pyrazoline, a key heterocyclic scaffold in medicinal chemistry. The synthesis primarily proceeds through the reaction of phenylhydrazine with acrylonitrile, a process involving a base-catalyzed Michael addition followed by an intramolecular cyclization. This guide details the underlying reaction mechanism, presents quantitative data from relevant studies, and provides a detailed experimental protocol for its synthesis. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development in their work with this important class of compounds.
Core Reaction Mechanism
The formation of 3-amino-1-phenyl-2-pyrazoline from phenylhydrazine and acrylonitrile is a two-step process initiated by a Michael addition, followed by an intramolecular cyclization.
Step 1: Michael Addition
The reaction is typically catalyzed by a base, which deprotonates the more acidic secondary amine of phenylhydrazine, forming a nucleophilic hydrazide anion. This anion then undergoes a conjugate addition to the electron-deficient β-carbon of acrylonitrile. Subsequent protonation of the resulting carbanion yields the intermediate, 2-(2-phenylhydrazinyl)propanenitrile.
Step 2: Intramolecular Cyclization
Under the reaction conditions, the terminal amino group of the 2-(2-phenylhydrazinyl)propanenitrile intermediate performs a nucleophilic attack on the carbon atom of the nitrile group. This intramolecular cyclization forms a five-membered ring intermediate, which, after proton transfer, tautomerizes to the more stable 3-amino-1-phenyl-2-pyrazoline.
Reaction Pathway Diagram
Caption: Reaction pathway for the formation of 3-amino-1-phenyl-2-pyrazoline.
Quantitative Data
The synthesis of 3-amino-1-phenyl-2-pyrazoline and its derivatives has been reported under various conditions, with yields being influenced by the choice of catalyst, solvent, and reaction time. The following table summarizes representative quantitative data from the literature for the synthesis of aminopyrazolines from hydrazines and α,β-unsaturated nitriles.
| Reactants | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine, Acrylonitrile | Sodium Ethoxide/Ethanol | 3 | Reflux | ~75-85 | [1] |
| Phenylhydrazine, Cinnamonitrile | Sodium/Ethanol | 3 | Reflux | 78 | [2] |
| Substituted Hydrazine, Substituted Acrylonitrile | EtONa/EtOH | - | 0 | 65-95 | [3] |
| Phenylhydrazine, Malononitrile, Aldehyde | Sodium Ascorbate/EtOH-H₂O | 0.5-1 | 50 | 85-96 |
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Materials:
-
Phenylhydrazine
-
Acrylonitrile
-
Sodium metal
-
Absolute Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a small piece of sodium metal in absolute ethanol under an inert atmosphere. The amount of sodium should be catalytic (e.g., 0.1 equivalents relative to the limiting reagent). Allow the sodium to react completely to form sodium ethoxide.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add phenylhydrazine. Stir the mixture for approximately 5 minutes at room temperature.
-
Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain it for a period of 3 to 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration using a Büchner funnel. Wash the collected solid with cold water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-amino-1-phenyl-2-pyrazoline.
Safety Precautions:
-
Phenylhydrazine and acrylonitrile are toxic and should be handled in a well-ventilated fume hood.
-
Sodium metal is highly reactive with water and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of 3-amino-1-phenyl-2-pyrazoline via the reaction of phenylhydrazine and acrylonitrile is a robust and efficient method for obtaining this valuable heterocyclic compound. The mechanism, involving a Michael addition followed by intramolecular cyclization, is well-established. The reaction conditions can be optimized to achieve high yields, making it a practical route for both laboratory-scale synthesis and potential industrial applications. This guide provides the foundational knowledge for researchers to further explore the synthesis and application of this and related pyrazoline derivatives.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Amino-1-phenyl-2-pyrazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the significant and diverse biological activities exhibited by 3-amino-1-phenyl-2-pyrazoline derivatives. This class of heterocyclic compounds has garnered considerable attention in medicinal chemistry due to its promising pharmacological profile, which includes antimicrobial, anti-inflammatory, anticonvulsant, and monoamine oxidase (MAO) inhibitory properties. This document consolidates key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for ongoing research and development in this area.
Biological Activities: A Quantitative Overview
The therapeutic potential of 3-amino-1-phenyl-2-pyrazoline derivatives is underscored by a growing body of quantitative data from various in vitro and in vivo studies. This section summarizes the key findings across major areas of investigation, presenting the data in a clear and comparative format.
Antimicrobial Activity
Pyrazoline derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.
Table 1: Summary of Antimicrobial Activity of 3-Amino-1-phenyl-2-pyrazoline Derivatives
| Compound/Derivative | Test Organism | Activity Metric | Result | Reference |
| Pyrazoline derivatives (general) | S. aureus, B. subtilis, E. coli, P. vulgaris | Zone of Inhibition | ≥15–20 mm | [1] |
| Pyrazoline derivatives (general) | A. niger, C. albicans | Zone of Inhibition | ≥15–20 mm | [1] |
| 1-acetyl-(4- nitrophenyl)-5-(substituted phenyl) pyrazoline | B. subtilis, E. coli, S. aureus, K. pneumoniae | Antimicrobial Efficacy | - | [2] |
| 1-benzoyl-(4-nitrophenyl)-5-(substituted phenyl) prazoline | A. flavus, F. oxisporum, A. niger, T. viridae | Antifungal Activity | - | [2] |
| Pyrazoline derivative P1 | E. coli, P. aeruginosa, B. pumilus | MIC | 3.121, 1.5, 22 µg/ml | [3] |
| Pyrazoline derivative P6 | A. niger, P. chrysogenum | MIC | 0.83, 0.093 µg/ml | [3] |
| 3,5-diaryl-1-phenyl/isonicotinoyl-2-pyrazoline derivatives | S. aureus, S. albus, S. pyogenes, S. viridans, E. coli, S. typhosa | Antibacterial Activity | Remarkable | [4] |
| Pyrazoline derivatives with sulfanilamido moiety (41, 48, 51, 56) | S. aureus | Antimicrobial Activity | Promising | [5] |
Note: This table presents a selection of reported activities. For detailed structures and a comprehensive list of tested organisms, please refer to the cited literature.
Anti-inflammatory and Analgesic Activity
Several 3-amino-1-phenyl-2-pyrazoline derivatives have shown significant anti-inflammatory and analgesic effects, often comparable to or exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs). The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.
Table 2: Summary of Anti-inflammatory and Analgesic Activity
| Compound/Derivative | Assay | Dose | Result (% Inhibition) | Reference |
| Pyrazolyl urea (3i) | Carrageenan-induced paw edema | - | 83.91 | |
| Pyrazolyl urea (3i) | Acetic acid-induced writhing | - | 84.46 | |
| 3-(4-biphenyl)-5-substituted phenyl-2-pyrazoline (2e) | Anti-inflammatory & Analgesic | - | More potent than standard | [6] |
| Pyrazole-pyrazoline derivatives (14b, 15b, 22) | Carrageenan-induced paw edema | - | 28.6-30.9 | [7] |
| Pyrazole-pyrazoline derivatives (18, 22) | Acetic acid-induced writhing | - | up to 84.5 | [7] |
| 3-methyl pyrazolone derivative (PYZ2) | Carrageenan-induced paw edema | 400 mg/kg | More effective than indomethacin | [8] |
Anticonvulsant Activity
The anticonvulsant properties of pyrazoline derivatives have been primarily assessed using the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.
Table 3: Summary of Anticonvulsant Activity
| Compound/Derivative | Test Model | Dose | Result | Reference |
| 4-Chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole 2 | MES test | - | Strongly effective | [9] |
| 3-(3-acetoamino)phenyl-1,5-substituted phenyl-2-pyrazolines | Anticonvulsant activity | - | 60-80% protection | [4] |
| 6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole 52 | MES test | ED50: 25.49 µmol/kg | Protective Index: 4.86 | [10] |
Monoamine Oxidase (MAO) Inhibition
Certain pyrazoline derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), particularly MAO-A, suggesting their potential as antidepressant agents.[11]
Table 4: Summary of MAO Inhibitory Activity
| Compound/Derivative | Target | Metric | Result | Reference |
| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative 7 | hMAO-A | Ki | 0.06 ± 0.003 µM | [12] |
| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative 4 | hMAO-B | Ki | 0.35 ± 0.02 µM | [12] |
| Halogenated Pyrazoline (EH7) | MAO-B | IC50 | 0.063 µM | [13] |
| Pyrazoline-thiazole derivative (3g) | AChE & BChE | IC50 | 0.338 µM & 2.087 µM | [14] |
| 1-[2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetyl]-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | MAO-A | - | Selective inhibitors | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section outlines the methodologies for the key assays cited in this guide.
Antimicrobial Screening: Agar Disk Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical substances.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disk Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test pyrazoline derivative dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ampicillin, ciprofloxacin) or antifungal (e.g., fluconazole) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the acute anti-inflammatory effects of compounds.[16][17]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week with free access to food and water.[18]
-
Grouping: Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazoline derivatives.[16]
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[16]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[19][20]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[16]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a reliable model for screening compounds against generalized tonic-clonic seizures.[21][22]
Protocol:
-
Animal Preparation: Use male ICR-CD-1 mice, acclimated to the laboratory environment.[18]
-
Compound Administration: Administer the test pyrazoline derivatives and a standard anticonvulsant drug (e.g., phenytoin) at various doses via i.p. injection. A vehicle control group should also be included.
-
Seizure Induction: At the time of peak effect of the drug, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[21] A drop of anesthetic ophthalmic solution can be applied to the eyes to minimize discomfort.[18]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.[18] The abolition of this phase is considered as the endpoint for protection.[21]
-
Data Analysis: Determine the number of animals protected in each group. Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[18]
Monoamine Oxidase (MAO) Inhibition Assay
This in vitro assay determines the inhibitory potential of compounds against MAO-A and MAO-B isoforms.
Protocol:
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine can be used as a substrate for both MAO-A and MAO-B.[23][24] Alternatively, specific substrates can be used for each isoform (e.g., serotonin for MAO-A, benzylamine for MAO-B).[23]
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test pyrazoline derivative in a suitable buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction continuously by spectrophotometry or fluorometry. For example, when using kynuramine, the formation of 4-hydroxyquinoline can be measured at 316 nm.[23]
-
-
Controls: Include a reaction without the inhibitor (positive control) and a reaction without the enzyme (negative control). Standard inhibitors like clorgyline for MAO-A and selegiline for MAO-B should be used for comparison.[24]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The mode of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots.[23]
Visualizing Pathways and Workflows
Graphical representations of experimental workflows and biological pathways can aid in understanding the complex processes involved in drug discovery and mechanism of action.
References
- 1. theaspd.com [theaspd.com]
- 2. researchgate.net [researchgate.net]
- 3. japer.in [japer.in]
- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino- and 5-aminopyrazoles with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of selective human MAO inhibitory activities of some novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 23. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. evotec.com [evotec.com]
Fluorescent Properties of Substituted Aminopyrazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent properties of substituted aminopyrazoline derivatives, with a focus on compounds containing the 1-phenyl-2-pyrazoline core. While specific photophysical data for 3-amino-1-phenyl-2-pyrazoline is limited in current literature, this document consolidates information on closely related and structurally similar aminopyrazole and pyrazoline compounds to offer a comprehensive resource for researchers. The guide covers synthetic routes, detailed experimental protocols for fluorescence characterization, a comparative summary of photophysical data, and potential applications in bioimaging and sensing.
Introduction to Aminopyrazoline Fluorophores
Pyrazoline derivatives are a significant class of N-heterocyclic compounds that have garnered considerable attention for their robust fluorescent properties.[1] These molecules typically exhibit strong blue fluorescence upon excitation with ultraviolet radiation and are characterized by high quantum yields, making them valuable scaffolds in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and brightening agents.[2][3] The fluorescence of pyrazolines is attributed to a π-π* transition within their conjugated backbone.[4]
The introduction of an amino group (–NH₂) as a substituent on the pyrazoline ring can significantly modulate the photophysical properties of the molecule. As a potent electron-donating group, the amino moiety can enhance intramolecular charge transfer (ICT), often leading to changes in absorption and emission wavelengths, Stokes shifts, and quantum yields. The versatility in synthesis allows for the fine-tuning of these properties by introducing various substituents on the phenyl rings at the N1 and C5 positions, making aminopyrazolines promising candidates for targeted applications in biological and materials science.[5][6] Their applications are extensive, including roles as chemosensors for detecting metal ions like Zn²⁺ and Fe³⁺, and as fluorescent probes for cellular imaging.[7][8]
Synthesis of Substituted 1-Phenyl-2-Pyrazolines
The most common and versatile method for synthesizing 1,3,5-substituted-2-pyrazolines is the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with substituted hydrazines. The general workflow involves a two-step process, which can often be performed as a one-pot synthesis.
General Synthesis Protocol
-
Chalcone Synthesis (Claisen-Schmidt Condensation) : An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol). The reaction mixture is typically stirred at room temperature until the chalcone precipitates.
-
Pyrazoline Formation : The synthesized chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as glacial acetic acid or ethanol.[4] The reaction is often heated to reflux for several hours. Upon cooling, the target pyrazoline derivative precipitates and can be purified by recrystallization.
Below is a generalized workflow for the synthesis of 1-phenyl-2-pyrazoline derivatives.
Caption: Generalized synthetic workflow for 1-phenyl-2-pyrazoline derivatives.
Photophysical Properties of Aminopyrazoline Derivatives
The fluorescent properties of pyrazoline derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring and associated phenyl groups, as well as the polarity of the solvent. The amino group, being a strong electron donor, plays a crucial role in these properties. The following table summarizes the photophysical data for several amino-substituted pyrazole and pyridine compounds, which serve as representative examples for this class of fluorophores.
| Compound/Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Conditions | Reference |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (t-butyl) | 270 | 480 | 210 | 0.34 | Ethanol | [6] |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (benzyl) | 270 | 480 | 210 | 0.44 | Ethanol | [6] |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylate (cyclohexyl) | 270 | 480 | 210 | 0.31 | Ethanol | [6] |
| Di-amine pyrazole triazine | 360 | 497 | 137 | 0.379 | Ethanol (Standard: Anthracene) | [9] |
| Pyrazolo[4,3-b]pyridine (Probe 62) | 336 | 440 | 104 | 0.35 | In absence of BF₃ | [5] |
| Pyrazolo[4,3-b]pyridine (Probe 62 + BF₃) | 368 | 473 | 105 | 0.65 | In presence of BF₃ | [5] |
| Unsubstituted Pyridin-2-amine | - | - | - | 0.6 | - | [6] |
| 2-Aminopyridine (re-evaluated) | 310 | 365 | 55 | 0.643 | 1M H₂SO₄ (Standard: Quinine Bisulphate) | [10] |
Experimental Protocols for Fluorescence Characterization
Accurate determination of the photophysical properties of newly synthesized compounds is critical. Standard protocols for measuring UV-Vis absorption, fluorescence emission, and quantum yield are outlined below.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation : Prepare stock solutions of the pyrazoline derivative in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, or acetonitrile). Prepare a series of dilutions to find a concentration that gives an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectra : Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-600 nm) to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectra : Using a spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em). The excitation and emission slit widths should be kept narrow (e.g., 5-10 nm) to ensure good spectral resolution.[11]
Relative Quantum Yield (Φ_F) Determination
The relative method is commonly used to calculate the fluorescence quantum yield.[2] This involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or anthracene in ethanol, Φ_F = 0.27).[4][9]
-
Standard and Sample Preparation : Prepare a series of five concentrations for both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Data Acquisition : Measure the absorbance at the excitation wavelength (λ_ex) and the integrated fluorescence intensity for each solution of the sample and the standard. Ensure that the excitation wavelength and instrument settings (e.g., slit widths) are identical for all measurements.[10]
-
Calculation : Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope (Gradient) of the resulting linear plots is used in the following equation to calculate the quantum yield of the sample (Φ_S):
Φ_S = Φ_R × (Grad_S / Grad_R) × (η_S² / η_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
η_S and η_R are the refractive indices of the solvents used for the sample and reference, respectively (this term is 1 if the same solvent is used for both).[4]
-
Applications in Sensing and Bioimaging
Substituted aminopyrazolines are widely explored as fluorescent probes for the detection of biologically and environmentally important analytes. Their mechanism of action often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[2][12] They have been successfully used to develop "turn-on" or "turn-off" fluorescent sensors for various metal ions.[8]
The workflow below illustrates the general principle of using a pyrazoline-based probe for the detection of a metal ion, leading to a measurable change in fluorescence.
Caption: Workflow of an aminopyrazoline 'turn-on' fluorescent sensor for analyte detection.
Furthermore, due to their good cell permeability and low cytotoxicity at working concentrations, these probes are suitable for bioimaging applications.[2][5] They have been used to visualize the distribution of metal ions like Zn²⁺ within living cells using fluorescence microscopy, demonstrating their potential in diagnostics and drug development.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis of new pyrazoline fluorescent compounds and their IR spectra and fluorescence property] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. edinst.com [edinst.com]
- 11. rsc.org [rsc.org]
- 12. Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Literature Review on the Synthesis of 3-Amino-1-phenyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoline derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities. Among these, 3-amino-1-phenyl-2-pyrazoline serves as a crucial scaffold and intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive review of the synthetic methodologies for 3-amino-1-phenyl-2-pyrazoline, with a focus on experimental protocols, reaction mechanisms, and quantitative data to aid researchers in its efficient preparation.
Synthetic Pathways
The most prevalent and well-documented method for the synthesis of 3-amino-1-phenyl-2-pyrazoline is the cyclocondensation reaction between phenylhydrazine and a suitable three-carbon synthon, typically an α,β-unsaturated nitrile.
Cyclocondensation of Phenylhydrazine with Acrylonitrile
The primary and most direct route to 3-amino-1-phenyl-2-pyrazoline involves the reaction of phenylhydrazine with acrylonitrile. This reaction is typically carried out in the presence of a base and proceeds through a two-step sequence within a single pot. The reaction first involves a Michael addition of phenylhydrazine to the acrylonitrile, followed by an intramolecular cyclization of the resulting intermediate to form the pyrazoline ring.
Experimental Protocols
The following section details a general experimental procedure for the synthesis of 3-amino-1-phenyl-2-pyrazoline and its derivatives, based on protocols reported in the literature.
General Procedure for the Synthesis of 3-Amino-1-phenyl-2-pyrazoline and its Analogs
Materials:
-
Phenylhydrazine (or substituted phenylhydrazine)
-
Acrylonitrile (or substituted acrylonitrile, e.g., methacrylonitrile)
-
Absolute Ethanol
-
Sodium metal (or other base like sodium ethoxide)
-
Dichloromethane
-
Hexane
-
Anhydrous magnesium silicate (or other drying agent)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, phenylhydrazine is added, followed by the dropwise addition of acrylonitrile over a period of 10-20 minutes, while maintaining the reaction temperature.
-
The resulting mixture is then heated to reflux for a specified period (typically several hours).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
Water is added to the residue, which may cause the product to separate as an oil or a solid.
-
The crude product is extracted with a suitable organic solvent, such as dichloromethane.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is evaporated.
-
The residue can be further purified by column chromatography and/or recrystallization from an appropriate solvent system (e.g., acetone-hexane) to yield the pure 3-amino-1-phenyl-2-pyrazoline product.[1]
Reaction Mechanism
The synthesis of 3-amino-1-phenyl-2-pyrazoline from phenylhydrazine and acrylonitrile proceeds via a base-catalyzed Michael addition followed by an intramolecular cyclization. The mechanism is illustrated in the diagram below.
Caption: Reaction mechanism for the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Data Presentation
This section provides a summary of the quantitative data available for the synthesis of 3-amino-1-phenyl-2-pyrazoline and its close analogs. Due to limited specific data for the parent compound in the readily available literature, data for the 4-methyl analog is also included as a representative example.
Table of Reaction Conditions and Yields
| Compound | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-4-methyl-1-phenyl-2-pyrazoline | Phenylhydrazine, Methacrylonitrile | Sodium | Ethanol | Reflux | 4 | ~37% (calculated based on provided masses) | [1] |
Note: The yield for the 3-amino-4-methyl-1-phenyl-2-pyrazoline was calculated based on the molar amounts of reactants and the final product mass provided in the cited literature.[1] Further optimization of reaction conditions could potentially lead to higher yields.
Spectroscopic Data:
-
¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum of 3-amino-1-phenyl-2-pyrazoline is available in spectral databases.[2] Key signals would include those for the aromatic protons of the phenyl group, and the methylene protons of the pyrazoline ring, and the amino protons. The exact chemical shifts and coupling constants can be found in the referenced database.[2]
References
Theoretical Analysis of 3-amino-1-phenyl-2-pyrazoline: A Computational Chemistry Whitepaper
For immediate release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical framework for the structural and electronic analysis of 3-amino-1-phenyl-2-pyrazoline. Due to a notable scarcity of dedicated theoretical studies on this specific molecule in peer-reviewed literature, this document outlines a robust computational methodology based on established quantum chemical techniques. It serves as a detailed guide for researchers aiming to investigate its molecular properties, providing standardized protocols and frameworks for data presentation and visualization. The methodologies described are analogous to those applied to similar heterocyclic compounds and are designed to yield high-quality, reproducible results.
Molecular Structure and Computational Approach
3-amino-1-phenyl-2-pyrazoline is a heterocyclic compound featuring a pyrazoline ring substituted with an amino group and a phenyl group. A thorough theoretical investigation of its structure is crucial for understanding its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The primary method for such an investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A typical computational workflow for analyzing this molecule would involve geometry optimization, frequency analysis, and the calculation of various electronic and structural properties.
Caption: A standard workflow for the theoretical analysis of a molecule using DFT.
Experimental Protocols: A Proposed Computational Methodology
This section details the proposed experimental protocols for a comprehensive theoretical study of 3-amino-1-phenyl-2-pyrazoline.
2.1. Software and Hardware
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The computations would be run on a high-performance computing (HPC) cluster to ensure timely completion.
2.2. Geometry Optimization and Frequency Analysis
-
Initial Structure: The initial 3D structure of 3-amino-1-phenyl-2-pyrazoline would be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
DFT Optimization: The pre-optimized structure would then be fully optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice. A Pople-style basis set, such as 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and (d,p) denotes the addition of polarization functions.
-
Optimization Criteria: The geometry optimization would be carried out until the forces on the atoms are negligible, and the displacement at each step is minimal, indicating that a stationary point on the potential energy surface has been reached.
-
Frequency Calculation: Following a successful optimization, a frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
2.3. Calculation of Electronic Properties
Using the optimized geometry, a range of electronic properties would be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP surface map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: The charge distribution on each atom would be quantified using Mulliken population analysis.
Data Presentation: Predicted Structural and Electronic Parameters
The following tables provide a structured format for presenting the quantitative data that would be obtained from the proposed computational study.
Table 1: Calculated Geometric Parameters for 3-amino-1-phenyl-2-pyrazoline
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-N1 | Data to be populated |
| N1-N2 | Data to be populated | |
| N2-C3 | Data to be populated | |
| C3-C4 | Data to be populated | |
| C4-C5 | Data to be populated | |
| C5-C1 | Data to be populated | |
| C3-N(amino) | Data to be populated | |
| N1-C(phenyl) | Data to be populated | |
| Bond Angles | C5-C1-N1 | Data to be populated |
| C1-N1-N2 | Data to be populated | |
| N1-N2-C3 | Data to be populated | |
| N2-C3-C4 | Data to be populated | |
| C3-C4-C5 | Data to be populated | |
| Dihedral Angles | C5-C1-N1-N2 | Data to be populated |
| C1-N1-N2-C3 | Data to be populated | |
| N1-N2-C3-C4 | Data to be populated |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Calculated Value |
| HOMO Energy (eV) | Data to be populated |
| LUMO Energy (eV) | Data to be populated |
| HOMO-LUMO Gap (eV) | Data to be populated |
| Dipole Moment (Debye) | Data to be populated |
| Zero-Point Vibrational Energy (kcal/mol) | Data to be populated |
| Enthalpy (Hartree) | Data to be populated |
| Gibbs Free Energy (Hartree) | Data to be populated |
Visualization of Molecular Structure
The following diagram illustrates the atomic numbering scheme for 3-amino-1-phenyl-2-pyrazoline, which is essential for interpreting the structural data presented in the tables.
Caption: Atomic numbering of 3-amino-1-phenyl-2-pyrazoline.
Conclusion
While direct experimental or theoretical data on the structure of 3-amino-1-phenyl-2-pyrazoline is limited, this whitepaper provides a comprehensive and standardized computational protocol for its investigation. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometric, electronic, and thermodynamic properties. The structured tables and workflows presented herein offer a clear framework for reporting and interpreting these results, facilitating further research into the chemistry and potential applications of this and related pyrazoline derivatives.
solubility of 3-amino-1-phenyl-2-pyrazoline in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-amino-1-phenyl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this exact compound in publicly accessible literature, this document focuses on providing a robust framework for its solubility determination. It includes established experimental protocols and qualitative solubility information for structurally related compounds to guide researchers in their experimental design.
Introduction to 3-amino-1-phenyl-2-pyrazoline
Pyrazoline derivatives are a well-known class of nitrogen-containing five-membered heterocyclic compounds. They are recognized for a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making them valuable scaffolds in drug discovery and development. 3-amino-1-phenyl-2-pyrazoline, with its reactive amino group, serves as a versatile intermediate in the synthesis of more complex molecules and novel therapeutic agents. Understanding its solubility in various organic solvents is a critical first step in its synthesis, purification, formulation, and biological screening.
Solubility of Structurally Related Pyrazoline Compounds
| Compound Name | Soluble In | Insoluble In |
| 3-amino-1-phenyl-2-pyrazolin-5-one | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Methanol, Ethanol, and most common organic solvents[2] |
Note: This table presents data for structurally similar compounds and should be used as a preliminary guide. Experimental verification for 3-amino-1-phenyl-2-pyrazoline is essential.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the solubility of a solid organic compound like 3-amino-1-phenyl-2-pyrazoline in various organic solvents. This method is based on standard laboratory practices.[3][4][5]
Objective: To determine the qualitative and semi-quantitative solubility of 3-amino-1-phenyl-2-pyrazoline in a range of organic solvents.
Materials:
-
3-amino-1-phenyl-2-pyrazoline (solid)
-
A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Accurately weigh a specific amount of 3-amino-1-phenyl-2-pyrazoline (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Observe the mixture. If the solid completely dissolves, the compound is considered "soluble" in that solvent at that concentration.
-
Incremental Solvent Addition: If the solid does not completely dissolve, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), vortexing after each addition, until the solid fully dissolves or a maximum volume (e.g., 3 mL) is reached.
-
Heating: If the compound remains insoluble at room temperature, gently warm the mixture in a water bath (e.g., to 37°C or higher, depending on the solvent's boiling point) and observe any changes in solubility. Note if the compound precipitates upon cooling.
-
Classification: Classify the solubility based on the amount of solvent required to dissolve the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).
-
Repeat: Repeat the procedure for each organic solvent to be tested.
For a more quantitative determination, methods such as the shake-flask method followed by concentration analysis (e.g., using UV-Vis spectroscopy or HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6]
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the solubility of a compound.
Caption: Workflow for evaluating the biological activity of a novel pyrazoline.
Conclusion
While direct, quantitative solubility data for 3-amino-1-phenyl-2-pyrazoline remains to be extensively published, this guide provides a comprehensive framework for its determination. By leveraging the qualitative solubility of related pyrazoline structures and employing the detailed experimental protocols outlined, researchers can systematically characterize the solubility profile of this important synthetic intermediate. This foundational knowledge is paramount for the successful design of synthetic routes, purification strategies, and formulation development in the pursuit of novel therapeutics and advanced materials.
References
Methodological & Application
Application Notes and Protocols for 3-amino-1-phenyl-2-pyrazoline as a Fluorescent Probe
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pyrazoline derivatives are a well-established class of heterocyclic compounds known for their significant fluorescent properties.[1] Typically, these compounds absorb light in the near-UV region and emit visible light, often in the blue region of the spectrum.[2] Their high fluorescence quantum yields and sensitivity to the local environment make them valuable tools as fluorescent probes in various applications, including chemical sensing and bioimaging.[1][3] 3-amino-1-phenyl-2-pyrazoline is a derivative of this class, and this document provides a general protocol for its synthesis and use as a fluorescent probe. Due to the limited availability of specific data for 3-amino-1-phenyl-2-pyrazoline, the provided protocols are based on established methods for structurally similar pyrazoline derivatives and may require optimization for specific applications.
Product Information
| Product Name | 3-amino-1-phenyl-2-pyrazoline |
| Appearance | Off-white to light yellow solid (predicted) |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and ethanol. |
| Storage | Store at 2-8°C, protected from light and moisture. |
Spectroscopic Properties (Analog-Based Estimation)
The precise photophysical properties of 3-amino-1-phenyl-2-pyrazoline are not extensively reported. The following table summarizes a range of typical values for structurally related 1-phenyl-2-pyrazoline derivatives to provide an estimation of its expected fluorescent characteristics.
| Parameter | Typical Range for 1-Phenyl-2-Pyrazoline Analogs | Reference |
| Excitation Maximum (λex) | 350 - 400 nm | [2] |
| Emission Maximum (λem) | 420 - 500 nm (blue to green fluorescence) | [1][4] |
| Stokes Shift | 70 - 100 nm | [4] |
| Quantum Yield (ΦF) | 0.1 - 0.8 (highly solvent dependent) | [1] |
Note: These values are for general guidance and should be experimentally determined for 3-amino-1-phenyl-2-pyrazoline.
Experimental Protocols
General Synthesis of 1-Phenyl-2-Pyrazoline Derivatives
The synthesis of 2-pyrazoline derivatives typically proceeds via a two-step reaction involving the Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a hydrazine.[1][4]
Caption: General synthetic workflow for 1-phenyl-2-pyrazoline derivatives.
Protocol for Synthesis of a 1,3,5-Triaryl-2-Pyrazoline (Adaptable for 3-amino-1-phenyl-2-pyrazoline):
This is a general procedure that may require optimization for the specific synthesis of 3-amino-1-phenyl-2-pyrazoline.
-
Chalcone Synthesis:
-
Dissolve the appropriate substituted acetophenone and benzaldehyde in ethanol.
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone. Recrystallize from a suitable solvent (e.g., ethanol).
-
-
Pyrazoline Synthesis:
-
Dissolve the synthesized chalcone in a suitable solvent such as glacial acetic acid or ethanol.[4]
-
Add phenylhydrazine to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[4]
-
Cool the reaction mixture and pour it into crushed ice to precipitate the pyrazoline product.
-
Filter, wash thoroughly with water, and dry the crude product.
-
Purify the 3-amino-1-phenyl-2-pyrazoline by recrystallization from an appropriate solvent (e.g., ethanol).
-
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mM):
-
Accurately weigh a small amount of 3-amino-1-phenyl-2-pyrazoline.
-
Dissolve it in a minimal amount of spectroscopic grade Dimethyl Sulfoxide (DMSO) or another suitable organic solvent.
-
Dilute with the chosen solvent to the final desired concentration (e.g., 1 mM).
-
Store the stock solution at 2-8°C, protected from light.
-
-
Working Solution (e.g., 10 µM):
-
Prepare the working solution by diluting the stock solution with the appropriate buffer or solvent for your experiment.
-
The final concentration of the probe will depend on the specific application and should be optimized. A starting concentration of 1-10 µM is recommended.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) in aqueous solutions to avoid solvent effects on the biological system or the probe's fluorescence.
-
General Protocol for Fluorescence Measurements
Caption: Experimental workflow for fluorescence measurements.
-
Instrumentation: Use a standard spectrofluorometer.
-
Determining Excitation and Emission Maxima:
-
Dilute the stock solution of 3-amino-1-phenyl-2-pyrazoline to a suitable concentration (e.g., 10 µM) in the desired solvent or buffer.
-
Scan the emission spectrum while exciting at a wavelength in the expected range (e.g., 360 nm).
-
Identify the wavelength of maximum emission (λem).
-
Set the emission monochromator to the determined λem and scan the excitation spectrum to find the wavelength of maximum excitation (λex).
-
-
Fluorescence Titration for Sensing Applications (e.g., Metal Ion Detection):
-
Place a specific volume of the probe's working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the analyte solution (e.g., a metal salt solution) to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate (incubation time may be necessary and should be optimized).
-
Record the fluorescence spectrum after each addition.
-
Monitor the changes in fluorescence intensity at the determined λem.
-
A "turn-off" response is observed as a decrease in fluorescence intensity, while a "turn-on" response is an increase.[5]
-
Potential Applications
Based on the properties of similar pyrazoline derivatives, 3-amino-1-phenyl-2-pyrazoline may be a suitable fluorescent probe for:
-
Detection of Metal Ions: Pyrazoline derivatives have been successfully used as chemosensors for various metal ions such as Fe³⁺, Zn²⁺, and Cu²⁺.[3][6] The amino group in 3-amino-1-phenyl-2-pyrazoline could potentially act as a binding site for metal ions, leading to a change in its fluorescence properties upon coordination.
Caption: Proposed "turn-off" sensing mechanism for a pyrazoline-based probe.
-
Bioimaging: The inherent fluorescence of pyrazolines makes them candidates for cell staining and imaging.[1] The biocompatibility and cellular uptake of 3-amino-1-phenyl-2-pyrazoline would need to be evaluated for such applications.
-
pH Sensing: The amino group could be protonated or deprotonated depending on the pH, which may affect the intramolecular charge transfer (ICT) and thus the fluorescence properties of the molecule.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no fluorescence signal | - Probe concentration is too low.- Incorrect excitation/emission wavelengths.- Probe has degraded. | - Increase probe concentration.- Re-determine optimal wavelengths.- Use a fresh stock solution. |
| Precipitation of the probe in aqueous solution | - Low solubility of the probe.- High concentration of organic co-solvent. | - Decrease the probe concentration.- Use a minimal amount of co-solvent (e.g., DMSO <1%).- Sonication may help in solubilization. |
| Inconsistent fluorescence readings | - Photobleaching.- Temperature fluctuations. | - Minimize exposure of the sample to the excitation light.- Use a temperature-controlled cuvette holder. |
References
- 1. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorescent Pyrazoline Sensors as Versatile Tool for Zinc ion Detection: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe3+/Fe2+ in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Amino-1-Phenyl-2-Pyrazoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-1-phenyl-2-pyrazoline scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive compounds. Derivatives incorporating this moiety have demonstrated significant pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. This document provides detailed application notes on the medicinal chemistry of 3-amino-1-phenyl-2-pyrazoline derivatives, along with comprehensive protocols for their synthesis and biological evaluation. Quantitative data from selected studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Introduction
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Among the different isomeric forms, the 2-pyrazoline ring system is a prominent feature in many pharmacologically active molecules. The incorporation of a 3-amino group and a 1-phenyl substituent on the 2-pyrazoline core provides a key pharmacophore that can be readily functionalized to modulate biological activity and pharmacokinetic properties. This structural motif has been extensively explored in drug discovery, leading to the identification of potent lead compounds for various therapeutic targets.
Key Applications in Medicinal Chemistry
Derivatives of 3-amino-1-phenyl-2-pyrazoline have shown promise in several therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: A significant number of pyrazoline derivatives exhibit potent anti-inflammatory and analgesic effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2]
-
Anticancer Agents: The pyrazoline scaffold is present in numerous compounds with cytotoxic activity against various cancer cell lines.[3][4] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[5]
-
Antimicrobial Agents: Various substituted pyrazolines have demonstrated broad-spectrum antibacterial and antifungal activities.[6]
-
Anticonvulsant Activity: Certain pyrazoline derivatives have shown protective effects in animal models of epilepsy.
Quantitative Bioactivity Data
The following tables summarize the quantitative biological data for selected 3-amino-1-phenyl-2-pyrazoline derivatives and related structures from various studies.
Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazoline Derivatives
| Compound ID | Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib | Reference Drug | 0.28 | 178.57 | [1] |
| Compound 8d | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | 0.26 | >192.3 | [1] |
| Compound 5f | Pyrazole-pyridazine hybrid | 1.50 | 9.56 | [7] |
| Compound 6f | Pyrazole-pyridazine hybrid | 1.15 | 8.31 | [7] |
| Compound 11 | Substituted pyrazole | 0.043 | - | [5] |
| Compound 12 | Substituted pyrazole | 0.049 | - | [5] |
| Compound 15 | Substituted pyrazole | 0.045 | - | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrazoline Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Dose | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
| Compound 5c | - | Better than Celecoxib | - | [2] |
| Compound 6i | - | 42.41% after 5h | - | [8] |
Table 3: In Vitro Anticancer Activity of Pyrazoline Derivatives (MTT Assay)
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) | Reference |
| Compound 11 | MCF-7 | 2.85 | Doxorubicin | [5] |
| Compound 12 | MCF-7 | 23.99 | Doxorubicin | [5] |
| Compound 15 | MCF-7 | 3.12 | Doxorubicin | [5] |
| Compound 11 | HT-29 | 2.12 | 5-FU | [5] |
| Compound 12 | HT-29 | 69.37 | 5-FU | [5] |
| Compound 15 | HT-29 | 4.56 | 5-FU | [5] |
| Compound 11 (thiadiazole derivative) | AsPC-1 | >500 | Cisplatin | [9] |
| Compound 11 (thiadiazole derivative) | U87 | 187.4 | Cisplatin | [9] |
| Compound 11 (thiadiazole derivative) | U251 | 155.6 | Cisplatin | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives
This protocol describes a common two-step synthesis of pyrazoline derivatives starting from substituted acetophenones and aldehydes.
Step 1: Synthesis of Chalcones (α,β-unsaturated ketones)
-
Dissolve equimolar amounts of a substituted acetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (20-30 mL).
-
To this solution, add a catalytic amount of a base, such as 40% aqueous potassium hydroxide solution, dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.
Step 2: Cyclization to Pyrazolines
-
Dissolve the synthesized chalcone (0.01 mol) in a suitable solvent like ethanol or glacial acetic acid (20-30 mL).
-
Add an excess of phenylhydrazine hydrochloride (or a substituted hydrazine) (0.015 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazoline derivative that precipitates is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats[10][11]
This protocol details the widely used method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar albino rats (150-200 g)
-
Test compound (pyrazoline derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6): Control (vehicle), Reference (Indomethacin), and Test groups (different doses of the pyrazoline derivative).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Protocol 3: In Vitro Anticancer Activity - MTT Assay[12][13][14][15]
This protocol describes the colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrazoline derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Signaling Pathway: COX-2 Inhibition by Pyrazoline Derivatives
References
- 1. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of some novel pyrazoline derivatives as potential anti-inflammatory and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
detailed experimental procedure for synthesizing 3-amino-1-phenyl-2-pyrazoline
An Application Note and Detailed Protocol for the Synthesis of 3-Amino-1,5-diphenyl-2-pyrazoline
For researchers, scientists, and professionals engaged in drug development, this document provides a comprehensive guide to the synthesis of 3-amino-1,5-diphenyl-2-pyrazoline, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental procedure, present key quantitative data, and illustrate the synthesis workflow.
Introduction
Pyrazoline derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The synthesis of substituted pyrazolines is a key area of research for the development of novel therapeutic agents. This application note describes a reliable method for the synthesis of 3-amino-1,5-diphenyl-2-pyrazoline via the cyclocondensation reaction of phenylhydrazine and cinnamonitrile.
Reaction Scheme
The synthesis involves the reaction of phenylhydrazine with cinnamonitrile (3-phenylacrylonitrile) in the presence of a base, typically sodium ethoxide, in an alcoholic solvent. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to yield the pyrazoline ring system.
Chemical Equation:
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of 3-amino-1,5-diphenyl-2-pyrazoline.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Phenylhydrazine
-
Cinnamonitrile (3-phenylacrylonitrile)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filtration paper
-
Beakers
-
Graduated cylinders
-
Melting point apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 250 ml round-bottom flask, dissolve 2.0 g of sodium metal in 150 ml of absolute ethanol. This should be done under anhydrous conditions and with appropriate safety precautions as the reaction is exothermic and produces hydrogen gas.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 40.0 ml of phenylhydrazine. Stir the mixture for 5 minutes. Subsequently, add 48.0 ml of cinnamonitrile to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours using a heating mantle. During this time, the product will start to crystallize out of the solution, which may be accompanied by an exothermic reaction.
-
Isolation of the Product: After the reflux period, cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with distilled water to remove any inorganic impurities.
-
Recrystallization: Purify the crude product by recrystallization from absolute ethanol to obtain 56.0 g of 3-amino-1,5-diphenyl-2-pyrazoline as a solid.
-
Drying and Characterization: Dry the purified product in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of 3-amino-1,5-diphenyl-2-pyrazoline.
| Parameter | Value |
| Reactants | |
| Phenylhydrazine | 40.0 ml |
| Cinnamonitrile | 48.0 ml |
| Sodium | 2.0 g |
| Absolute Ethanol | 150 ml |
| Reaction Conditions | |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux |
| Product | |
| Product Name | 3-Amino-1,5-diphenyl-2-pyrazoline |
| Yield | 56.0 g |
| Melting Point | 195-197 °C[1] |
| Spectroscopic Data | |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.30 g/mol |
| ¹H NMR (DMSO-d6, 300 MHz) | See SpectraBase for detailed spectrum[2] |
| IR (KBr) | Characteristic peaks for N-H, C=N, C-N bonds |
| Mass Spectrum (GC-MS) | m/z corresponding to the molecular ion |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental procedure.
Caption: Experimental workflow for the synthesis of 3-amino-1,5-diphenyl-2-pyrazoline.
Caption: Simplified reaction pathway for pyrazoline formation.
References
3-Amino-1-phenyl-2-pyrazolin-5-one: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Amino-1-phenyl-2-pyrazolin-5-one is a highly valuable and versatile heterocyclic building block in organic synthesis. Its unique structural features, possessing both a reactive amino group and an active methylene group, make it a key precursor for the synthesis of a diverse array of fused and substituted heterocyclic compounds. These derivatives have garnered significant attention in medicinal chemistry and materials science due to their wide spectrum of biological activities and applications as dyes and pigments. This document provides detailed application notes and experimental protocols for the utilization of 3-amino-1-phenyl-2-pyrazolin-5-one in the synthesis of various important chemical entities.
Synthesis of Azo Dyes
3-Amino-1-phenyl-2-pyrazolin-5-one is a classical coupling component for the synthesis of azo dyes, which are widely used in the textile industry and as pigments. The active methylene group at the C4 position readily undergoes electrophilic substitution with diazonium salts.
Experimental Protocol: Synthesis of 1-Phenyl-3-amino-4-(2-thiazolylazo)pyrazol-5-one[1]
Materials:
-
2-Aminothiazole
-
Acetic acid (glacial)
-
Sodium nitrite
-
Sulfuric acid
-
3-Amino-1-phenyl-2-pyrazolin-5-one
-
Potassium hydroxide (KOH)
-
Water
Procedure:
-
Diazotization of 2-Aminothiazole:
-
Dissolve 2-aminothiazole (4 mmol, 404 mg) in icy acetic acid (5 mL) and cool the mixture to 0°C in an ice-salt bath.
-
Prepare nitrosyl sulfuric acid by dissolving sodium nitrite (4 mmol, 304 mg) in sulfuric acid (5.5 mL).
-
Add the nitrosyl sulfuric acid dropwise to the heterocyclic amine solution over 30 minutes at 0°C.
-
Stir the mixture in the cold for an additional 2 hours.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 3-amino-1-phenyl-2-pyrazolin-5-one (4 mmol, 697 mg) and KOH (500 mg) in water (10 mL) and cool to 0°C.
-
Add the prepared diazonium salt solution to this mixture over 30 minutes and continue stirring for an additional 2 hours at 0°C.
-
-
Isolation and Purification:
-
Precipitate the product by adding dilute KOH solution.
-
Filter the solid, wash thoroughly with water, and air-dry.
-
Recrystallize the crude product from an acetic acid:water mixture (v/v) to obtain the pure brown compound.
-
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 1-Phenyl-3-amino-4-(2-thiazolylazo)pyrazol-5-one | 87 | 218-220 |
| 1-Phenyl-3-amino-4-((5-methyl)thiazol-2-ylazo)pyrazol-5-one | 82 | 240-242 |
| 1-Phenyl-3-amino-4-((5-ethyl)thiazol-2-ylazo)pyrazol-5-one | 61 | 262-263 |
Table 1: Physical data for synthesized azo dyes derived from 3-amino-1-phenyl-2-pyrazolin-5-one.[1]
Synthesis of Pyrazolo[1,5-a]pyrimidines
The amino group of 3-amino-1-phenyl-2-pyrazolin-5-one can act as a binucleophile, reacting with 1,3-dielectrophiles such as β-diketones to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and anticancer agents.
Experimental Protocol: Synthesis of 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative[2]
Materials:
-
5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (a derivative of 3-aminopyrazole)
-
Acetylacetone
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 5-amino-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (2 mmol) and an equimolar amount of acetylacetone in glacial acetic acid (15 mL) is heated under reflux for 1 hour.
-
The solid product that forms upon cooling is collected by filtration.
-
The collected solid is washed with ethanol and then dried.
-
The crude product is recrystallized from a suitable solvent (e.g., a mixture of ethanol and DMF) to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 5,7-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide | 87 | 290-291 |
Table 2: Physical data for a synthesized pyrazolo[1,5-a]pyrimidine derivative.[2]
Knoevenagel Condensation
The active methylene group of 3-amino-1-phenyl-2-pyrazolin-5-one can participate in Knoevenagel condensation with aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic transformations.
General Protocol: Catalyst-free tandem Knoevenagel-Michael reaction
A catalyst-free tandem Knoevenagel-Michael reaction of aryl aldehydes and two equivalents of a pyrazolin-5-one can lead to the formation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
Procedure:
-
A mixture of an aryl aldehyde (1 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (2 mmol) is heated. The reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is typically purified by recrystallization.
Biological Activities of Derivatives
Derivatives of 3-amino-1-phenyl-2-pyrazolin-5-one have been reported to exhibit a wide range of biological activities, making this scaffold attractive for drug discovery programs.
Anticancer Activity
Several pyrazole and pyrazoline derivatives have shown promising anticancer activity against various cancer cell lines.
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | AsPC-1 | 16.8 | [3] |
| 11 | U251 | 11.9 | [3] |
| 22 | MCF7 | 2.82 | [4] |
| 23 | A549 | 6.28 | [4] |
| 46 | HCT116 | 1.51 | [4] |
| 47 | MCF7 | 7.68 | [4] |
Table 3: In vitro anticancer activity of selected pyrazoline and pyrazole derivatives.
Anti-inflammatory Activity
Pyrazoline derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Dose (mg/kg) | % Inhibition of Edema after 3h |
| 2c | 10 | 52.3 |
| 2e | 10 | 50.8 |
| 2f | 10 | 48.6 |
| Indomethacin (Standard) | 10 | 55.2 |
Table 4: Anti-inflammatory activity of selected pyrazoline derivatives.
Conclusion
3-Amino-1-phenyl-2-pyrazolin-5-one is a readily accessible and highly reactive building block that provides a gateway to a vast library of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the synthesis of azo dyes, fused pyrimidines, and other derivatives with significant potential in materials science and drug discovery. The straightforward reaction pathways and the diverse biological activities of the resulting products underscore the importance of this synthon in modern organic and medicinal chemistry. Further exploration of the reactivity of this scaffold is likely to uncover novel molecular architectures with valuable properties.
References
Application Notes and Protocols for Cellular Imaging with 3-amino-1-phenyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and generalized protocols for the use of 3-amino-1-phenyl-2-pyrazoline as a potential fluorescent probe for cellular imaging. Pyrazoline derivatives are a class of nitrogen-containing heterocyclic compounds known for their fluorescent properties, typically emitting in the blue region of the visible spectrum when excited by ultraviolet light.[1][2][3] While specific data for the unsubstituted 3-amino-1-phenyl-2-pyrazoline is limited in publicly available literature, this guide offers a comprehensive starting point for researchers to explore its utility in imaging applications. The protocols outlined below are based on established methodologies for similar pyrazoline derivatives and general principles of fluorescence microscopy.[1][2][3][4]
Introduction to Pyrazoline-Based Fluorophores
Pyrazolines are five-membered heterocyclic compounds that have garnered significant attention for their diverse biological activities and promising photophysical properties.[5] Their core structure can be readily synthesized and modified, making them versatile scaffolds for the development of novel fluorescent probes.[2][3] Certain derivatives have been successfully employed for imaging specific cellular components and analytes, such as the cytoplasm, mitochondria, and various ions.[1][2][6] The fluorescence of pyrazolines often arises from an intramolecular charge transfer (ICT) mechanism, which can make their emission sensitive to the local environment.[6]
The subject of this note, 3-amino-1-phenyl-2-pyrazoline, is a simple pyrazoline derivative. While complex substituted pyrazolines are more commonly studied, this core structure represents a foundational compound for developing new imaging agents. These notes provide a framework for its initial characterization and application in a cell biology context.
Photophysical and Biological Properties (Reference Data)
Table 1: Photophysical Properties of Reference Pyrazoline Derivatives
| Derivative Name | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Solvent/Environment | Reference |
| 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (PYDP) | 350 nm | ~450 nm | 0.127 | Sodium Dodecyl Sulfate (SDS) | [1] |
| Pyrazoline-BODIPY hybrid probe 4 | 499 nm | 511 nm | 0.30 | Dichloromethane (DCM) | [6] |
| N-(4-formylphenyl)pyrazoline-indolinium salt 7 | 558 nm | 640 nm | 0.13 | Not specified | [6] |
| 1,3,5-triaryl-2-pyrazolines | ~360-380 nm | ~440-460 nm | High (not quantified) | Chloroform | [3] |
| PPDPD (a fluorinated pyrazoline) | ~340 nm | 430 nm (solid state) | 0.413 (solid state) | Solid State | [7] |
Table 2: Cytotoxicity of Reference Pyrazoline Derivatives
| Derivative Name | Cell Line | IC50 Value | Exposure Time | Reference |
| 1b (a carbothioamide derivative) | HepG-2 (Liver Cancer) | 6.78 µM | 24 h | [1] |
| 1b (a carbothioamide derivative) | NIH/3T3 (Normal Fibroblast) | > 23.52 µM | 24 h | [1] |
| b17 (a methanone derivative) | HepG-2 (Liver Cancer) | 3.57 µM | 48 h | [4] |
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic Cancer) | 61.7 µM | 48 h | [8][9] |
| L3 (a trifluoromethyl derivative) | MCF-7 (Breast Cancer) | 81.48 µM | 48 h | [8][9] |
Experimental Protocols
The following protocols are generalized and should be used as a starting point. Optimization is critical for successful application.
Protocol 1: Preparation of Stock Solution
-
Compound Information:
-
Name: 3-amino-1-phenyl-2-pyrazoline
-
Molecular Formula: C₉H₁₁N₃
-
Molecular Weight: 161.21 g/mol [10]
-
-
Solvent Selection: Start by testing solubility in high-purity dimethyl sulfoxide (DMSO). Many organic fluorophores are readily soluble in DMSO.
-
Preparation:
-
Weigh out a precise amount (e.g., 1 mg) of 3-amino-1-phenyl-2-pyrazoline powder.
-
Add the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). For 1 mg, this would be 620.3 µL of DMSO.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Optimal Staining Concentration
The goal is to find the lowest concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity.
-
Cell Culture: Plate your cells of interest (e.g., HeLa, MCF-7, or NIH/3T3) on glass-bottom dishes or multi-well plates suitable for microscopy. Allow cells to adhere and reach 60-70% confluency.
-
Preparation of Working Solutions: Prepare a series of dilutions of the 10 mM stock solution in your complete cell culture medium. A suggested starting range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Always add the final volume of probe/DMSO to the medium and mix well before adding to cells (the final DMSO concentration should be <0.5%).
-
Incubation:
-
Remove the culture medium from the cells.
-
Add the medium containing the different concentrations of the pyrazoline probe.
-
Incubate for a standard period, for instance, 30 minutes at 37°C and 5% CO₂.
-
Include a "vehicle control" dish with medium containing the same final concentration of DMSO but no probe.
-
-
Washing and Imaging:
-
Remove the loading medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., phenol red-free medium).
-
Add fresh imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
-
Analysis:
-
Signal: Identify the lowest concentration that gives a clear fluorescent signal above the background of the vehicle control.
-
Toxicity: Observe cell morphology. Look for signs of stress such as rounding, detachment, or membrane blebbing, especially at higher concentrations. Perform a viability assay (e.g., MTT or Trypan Blue) in parallel to quantify cytotoxicity.[1][4]
-
Protocol 3: Cellular Staining for Fluorescence Microscopy
This protocol assumes an optimal concentration has been determined (e.g., 10 µM).
-
Cell Preparation: Plate cells on glass-bottom dishes and grow to the desired confluency (typically 60-80%).
-
Probe Loading:
-
Warm complete culture medium, PBS, and imaging buffer to 37°C.
-
Prepare the working solution of 3-amino-1-phenyl-2-pyrazoline in complete medium at the pre-determined optimal concentration.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate for 15-60 minutes (this may require optimization) at 37°C.
-
-
Wash:
-
Gently aspirate the loading medium.
-
Wash the cells twice with pre-warmed PBS.
-
-
Imaging:
-
Add pre-warmed imaging buffer (phenol red-free medium is recommended to reduce background fluorescence).
-
Place the dish on the microscope stage. If performing live-cell imaging, ensure the use of an environmental chamber to maintain temperature and CO₂ levels.
-
Microscope Settings:
-
Since pyrazolines often excite in the UV/violet range and emit in the blue range, start with a DAPI filter set (e.g., ~360 nm excitation, ~450 nm emission).[3]
-
Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal, minimizing phototoxicity.[3][11]
-
Acquire images and observe the subcellular localization of the fluorescence. Co-staining with known organelle trackers (e.g., MitoTracker™, ER-Tracker™) may be necessary to determine the precise location. Based on related compounds, cytoplasmic staining is a likely outcome.[2][12]
-
-
Visualizations and Workflows
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating a novel fluorescent probe like 3-amino-1-phenyl-2-pyrazoline.
Caption: Workflow for evaluating 3-amino-1-phenyl-2-pyrazoline.
Hypothetical Cellular Uptake and Localization Pathway
As the mechanism for 3-amino-1-phenyl-2-pyrazoline is unknown, this diagram presents a hypothetical pathway where the probe passively diffuses across the cell membrane and accumulates in the cytoplasm, a common characteristic of small, lipophilic organic dyes.
References
- 1. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 3-amino-1-phenyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-amino-1-phenyl-2-pyrazoline, a heterocyclic compound of interest in pharmaceutical and chemical research. The following protocols are designed to be adapted and validated by researchers in their specific laboratory settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-performance liquid chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the separation, identification, and quantification of 3-amino-1-phenyl-2-pyrazoline in various matrices. This method offers excellent resolution and sensitivity.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol and water, or acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV-Vis absorption spectra of similar pyrazoline derivatives, a detection wavelength in the range of 254 nm to 380 nm should be evaluated for optimal sensitivity.[1]
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-amino-1-phenyl-2-pyrazoline standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
c. Method Validation:
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess the precision of the method by analyzing replicate injections of a standard solution at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Determine the accuracy by the recovery method, spiking a known amount of 3-amino-1-phenyl-2-pyrazoline into a blank matrix and calculating the percentage recovery.
Data Presentation
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10:1 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for 3-amino-1-phenyl-2-pyrazoline.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-amino-1-phenyl-2-pyrazoline, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
b. Derivatization (if necessary):
To improve volatility, the amino group of 3-amino-1-phenyl-2-pyrazoline can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution in a suitable solvent like ethyl acetate.
-
Sample Preparation: A liquid-liquid extraction with a solvent such as ethyl acetate or dichloromethane is recommended to isolate the analyte from aqueous matrices. The organic extract should be dried over anhydrous sodium sulfate before derivatization or direct injection.
Data Presentation
| Parameter | Description |
| Retention Time | The time at which the analyte elutes from the GC column. |
| Mass Spectrum | A plot of ion abundance versus mass-to-charge ratio (m/z). Key fragment ions for identification. The NIST WebBook provides a reference mass spectrum for the related compound 3-amino-1-phenyl-2-pyrazolin-5-one.[2] |
| Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions of the analyte to enhance sensitivity and selectivity. |
Experimental Workflow
Caption: GC-MS analysis workflow for 3-amino-1-phenyl-2-pyrazoline.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative determination of 3-amino-1-phenyl-2-pyrazoline in bulk or simple formulations. This technique relies on the principle that the analyte absorbs light at a specific wavelength.
Experimental Protocol
a. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-400 nm.
-
Matched quartz cuvettes with a 1 cm path length.
b. Standard and Sample Preparation:
-
Solvent Selection: A suitable solvent that dissolves the analyte and does not absorb in the analytical wavelength range should be chosen (e.g., methanol, ethanol, or acetonitrile).
-
Determination of λmax: Prepare a dilute solution of 3-amino-1-phenyl-2-pyrazoline in the chosen solvent and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For pyrazoline derivatives, this is often in the UV-A or high UV-B range.[1]
-
Standard Solutions: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Sample Preparation: Dissolve a known quantity of the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
c. Method:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Data Presentation
| Parameter | Description |
| λmax | Wavelength of maximum absorbance. |
| Molar Absorptivity (ε) | A measure of how strongly the analyte absorbs light at a particular wavelength. |
| Beer-Lambert Law | A = εbc (A=absorbance, ε=molar absorptivity, b=path length, c=concentration). |
| Linearity (r²) | Should be ≥ 0.995 for the calibration curve. |
Logical Relationships in Spectrophotometry
Caption: Logical relationships in quantitative UV-Vis spectrophotometry.
References
Application Notes and Protocols for the Derivatization of 3-Amino-1-phenyl-2-pyrazoline to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of novel derivatives of 3-amino-1-phenyl-2-pyrazoline. The derivatization of the 3-amino group through the formation of Schiff bases and amides has been shown to be a promising strategy for enhancing the antimicrobial, anti-inflammatory, and anticancer activities of the parent compound.
Introduction
Pyrazoline scaffolds are a well-established class of five-membered nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The presence of an amino group at the 3-position of the 1-phenyl-2-pyrazoline core offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents with improved potency and selectivity.[3][4] This document outlines the synthesis of Schiff base and amide derivatives and provides protocols for assessing their biological potential.
Data Presentation: Bioactivity of 3-Amino-1-phenyl-2-pyrazoline Derivatives
The following tables summarize the quantitative bioactivity data for representative Schiff base and amide derivatives of 3-amino-1-phenyl-2-pyrazoline.
Table 1: Antimicrobial Activity of 3-Aminopyrazoline Schiff Base Derivatives
| Compound ID | Derivative Type | R Group | Test Organism | MIC (µg/mL) | Reference |
| 2a | Schiff Base | 2,6-pyridinedicarbaldehyde derived | Staphylococcus aureus | 3.125 | |
| 2d | Schiff Base | 2,6-pyridinedicarbaldehyde derived | Staphylococcus aureus | 3.125 | |
| 3c | Schiff Base | 1,3-benzenedicarbaldehyde derived | Pseudomonas aeruginosa | 6.25 | |
| 3e | Schiff Base | 1,3-benzenedicarbaldehyde derived | Pseudomonas aeruginosa | 6.25 | |
| L3-Complex | Schiff Base Metal Complex | Anthrone derived (with Co(II)) | Various Bacteria | - | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Pyrazoline Derivatives
| Compound ID | Derivative Type | R Group | Cell Line | IC50 (µM) | Reference |
| 11 | N-acetyl-pyrazoline | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio | AsPC-1 (Pancreatic) | 16.8 | [5] |
| 11 | N-acetyl-pyrazoline | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio | U251 (Glioblastoma) | 11.9 | [5] |
| 2c | Schiff Base | 2,6-pyridinedicarbaldehyde derived | HCT116 (Colorectal) | 0.40 | [3] |
| 2k | Amide | 2,6-dichlorobenzoyl | - | 0.064 (APN inhibition) | [4] |
IC50: Half-maximal Inhibitory Concentration; APN: Aminopeptidase N
Table 3: Anti-inflammatory Activity of Pyrazoline Derivatives
| Compound ID | Derivative Type | Assay | Activity | Reference |
| 3f | Schiff Base | NO Production Inhibition | Significant reduction | [6] |
| Amide-linked bipyrazoles | Amide | Formalin-induced paw edema | Potent activity | [7] |
NO: Nitric Oxide
Experimental Protocols
Synthesis of 3-Amino-1-phenyl-2-pyrazoline Derivatives
The following protocols describe the general methods for the synthesis of Schiff base and amide derivatives of 3-amino-1-phenyl-2-pyrazoline.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction between 3-amino-1-phenyl-2-pyrazoline and an aromatic aldehyde to form a Schiff base.[3][8]
Materials:
-
3-Amino-1-phenyl-2-pyrazoline
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of 3-amino-1-phenyl-2-pyrazoline in absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
-
Characterize the final product using appropriate analytical techniques (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of Amide Derivatives
This protocol outlines the acylation of 3-amino-1-phenyl-2-pyrazoline with a carboxylic acid chloride to form an amide derivative.[9][10]
Materials:
-
3-Amino-1-phenyl-2-pyrazoline
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1 equivalent of 3-amino-1-phenyl-2-pyrazoline in anhydrous DCM in a round-bottom flask equipped with a stirrer.
-
Add 1.1 equivalents of triethylamine to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of 1 equivalent of the substituted acyl chloride in anhydrous DCM dropwise to the reaction mixture using a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Characterize the purified amide derivative by FT-IR, NMR, and Mass Spectrometry.
Biological Evaluation Protocols
Protocol 3: Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.[3][11]
Materials:
-
Synthesized pyrazoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (positive controls)
-
DMSO (solvent for compounds)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in the corresponding broth.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (broth with microorganism and standard drug) and negative control wells (broth with microorganism and DMSO without any compound).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][5]
Materials:
-
Synthesized pyrazoline derivatives
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Normal cell line (for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare various concentrations of the synthesized compounds and the standard drug in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations.
-
Incubate the plates for 48 or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Scavenging Assay)
This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[6]
Materials:
-
Synthesized pyrazoline derivatives
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A decrease in absorbance indicates the inhibition of NO production. Calculate the percentage of NO inhibition.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and bioactivity screening.
Caption: Inhibition of the LPS-induced inflammatory pathway.
Caption: Structure-Activity Relationship concept for derivatization.
References
- 1. chemmethod.com [chemmethod.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03629G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Application Notes and Protocols for Large-Scale Synthesis of 3-Amino-1-phenyl-2-pyrazoline
Introduction
3-Amino-1-phenyl-2-pyrazoline and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. They serve as crucial building blocks for the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4][5] The pyrazoline scaffold is a stable and versatile fragment in bioactive molecules.[6] Given their broad applications, the development of efficient, scalable, and economically viable synthesis methods is of paramount importance for researchers, scientists, and drug development professionals.
This document provides detailed protocols for the large-scale synthesis of 3-amino-1-phenyl-2-pyrazoline, primarily focusing on the classical and industrially adaptable method involving the cycloaddition reaction of phenylhydrazine and acrylonitrile.[7] This approach is advantageous for large-scale production due to its straightforward nature and the availability of starting materials.[8]
Synthesis Pathway
The primary synthesis route involves a base-catalyzed Michael addition of phenylhydrazine to acrylonitrile, which forms an α-cyanoethylhydrazine intermediate. This intermediate then undergoes in-situ cyclization to yield the desired 5-amino-1-phenyl-3,4-dihydropyrazole (a tautomer of 3-amino-1-phenyl-2-pyrazoline).[8]
Caption: Reaction scheme for the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of 3-amino-1-phenyl-2-pyrazoline on a laboratory scale, designed for scalability.
Protocol 1: Base-Catalyzed Cycloaddition
This protocol is adapted from established methods for synthesizing substituted pyrazolines via the reaction of phenylhydrazines with acrylonitrile.[8]
Materials and Reagents:
-
Phenylhydrazine
-
Acrylonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Acetonitrile (MeCN) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Hydrochloric acid (HCl) (for neutralization/work-up if needed)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Temperature control system (heating/cooling circulator)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with phenylhydrazine (1.0 equiv.) and the chosen solvent (e.g., Acetonitrile, ~2-3 mL per gram of phenylhydrazine).
-
Catalyst Addition: Add a catalytic amount of a 50% aqueous solution of NaOH (0.01-0.2 equiv.) to the stirred solution.[8]
-
Temperature Adjustment: Heat the reaction mixture to the desired temperature, typically between 50-60 °C.[8] The reaction can be carried out between 10 °C and 100 °C.[8]
-
Acrylonitrile Addition: Add acrylonitrile (1.0-1.1 equiv.) dropwise via the dropping funnel over a period of 20-30 minutes, ensuring the internal temperature is maintained below 60 °C.[8]
-
Reaction: After the addition is complete, continue stirring the mixture at 50 °C for 1-2 hours to ensure the reaction goes to completion.[8]
-
Solvent Removal: Once the reaction is complete (monitored by TLC or HPLC), distill off the majority of the solvent under reduced pressure using a rotary evaporator.[8]
-
Work-up: Dilute the concentrated residue with water (~2 mL per gram of initial phenylhydrazine).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate (~1.5 mL per gram of initial phenylhydrazine for each extraction).[8]
-
Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-amino-1-phenyl-2-pyrazoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the large-scale synthesis.
Table 1: Reaction Parameters and Yields
| Parameter | Value / Range | Source |
| Stoichiometry | ||
| Phenylhydrazine | 1.0 equiv. | [8] |
| Acrylonitrile | ~1.0-1.1 equiv. | [8] |
| Base Catalyst (NaOH) | 0.01 - 0.2 equiv. | [8] |
| Reaction Conditions | ||
| Solvent | Acetonitrile or Ethanol | [8] |
| Temperature | 10 °C to 100 °C (Preferred: 50-60 °C) | [8] |
| Reaction Time | 1 - 6 hours | [9] |
| Outcome | ||
| Expected Yield | >70% (Conventional methods can be <70%) | [6] |
| Product Purity | ≥96-98% (after purification) | [3][10] |
Table 2: Characterization Data for an Analogous Compound (3-amino-1-(2,6-difluorophenyl)-4,5-dihydropyrazole)
Note: Direct spectral data for the title compound was not available in the provided search results. The following data for a similar structure is provided for reference.[8]
| Analysis | Expected Data |
| ¹H NMR (CD₃CN) | δ(ppm) = 7.0-7.1 (m, 1H), 6.8-6.9 (m, 2H), 4.4 (br s, 2H, -NH₂), 3.6 (t, 2H), 2.8 (t, 2H) |
| Appearance | White to brown crystalline powder |
| Melting Point | ~206 °C (for 3-Amino-1-phenyl-2-pyrazolin-5-one) |
Process Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from preparation to final product analysis.
Caption: Experimental workflow for the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Safety and Handling Precautions
-
Phenylhydrazine: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acrylonitrile: Toxic, flammable, and a carcinogen. It should be handled with extreme care in a fume hood.
-
Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Ensure all heating is done using controlled heating mantles or oil baths and that no ignition sources are present.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Amino-1-phenyl-2-pyrazolin-5-one [myskinrecipes.com]
- 5. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles - Google Patents [patents.google.com]
- 9. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 10. A10862.22 [thermofisher.com]
Application Notes and Protocols for 3-Amino-1-Phenyl-2-Pyrazoline in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile scaffold, 3-amino-1-phenyl-2-pyrazoline, and its derivatives in the development of novel pharmaceuticals. This document details their synthesis, diverse biological activities, and includes specific experimental protocols for their evaluation.
Introduction
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Among these, the 3-amino-1-phenyl-2-pyrazoline core structure serves as a crucial pharmacophore in the design of new therapeutic agents. Derivatives of this scaffold have demonstrated potent antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This document outlines the application of these compounds in pharmaceutical research and provides detailed protocols for their synthesis and biological evaluation.
Synthesis of 3-Amino-1-Phenyl-2-Pyrazoline Derivatives
The synthesis of 3-amino-1-phenyl-2-pyrazoline derivatives, specifically 3-amino-1-phenyl-2-pyrazolin-5-one, is a key step in developing novel pharmaceutical agents. This compound is a versatile intermediate for creating a wide range of derivatives with diverse biological activities.[5][6][7][8]
General Synthesis Protocol:
A common and efficient method for the synthesis of pyrazoline derivatives involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Step 1: Synthesis of Chalcones
Chalcones are typically prepared via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a substituted benzaldehyde in the presence of an acid or base catalyst.
Step 2: Cyclization to form Pyrazoline
The synthesized chalcone is then reacted with phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, under reflux to yield the corresponding 1,3,5-trisubstituted-2-pyrazoline.
Antimicrobial Applications
Derivatives of 3-amino-1-phenyl-2-pyrazoline have shown significant activity against a range of bacterial and fungal pathogens.[1][3] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazoline derivatives against selected microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazoline Derivative A | Staphylococcus aureus | 12.5 | [9] |
| Pyrazoline Derivative B | Escherichia coli | 25 | [9] |
| Pyrazoline Derivative C | Candida albicans | 50 | [9] |
| Pyrazoline Derivative D | Aspergillus niger | 50 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyrazoline derivatives.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: Dissolve the pyrazoline derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Applications
Pyrazoline derivatives have demonstrated potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.[10][11]
Quantitative Anti-inflammatory and Analgesic Data
The following table presents the in vivo anti-inflammatory and analgesic activity of representative pyrazoline derivatives.
| Compound ID | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Writhing Test) | Reference |
| Pyrazoline Derivative E | 65 | 72 | [12] |
| Pyrazoline Derivative F | 78 | 85 | [12] |
| Indomethacin (Standard) | 82 | 91 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in vivo evaluation of the anti-inflammatory activity of pyrazoline derivatives.
-
Animal Model: Use adult Wistar rats (150-200g).
-
Compound Administration: Administer the test pyrazoline derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a set time (e.g., 60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This protocol is used to assess the peripheral analgesic activity of pyrazoline derivatives.
-
Animal Model: Use Swiss albino mice (20-25g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., Aspirin).
-
Induction of Writhing: After a specific time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (abdominal constrictions).
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a set period (e.g., 20 minutes).
-
Calculation of Protection: Calculate the percentage of protection against writhing for each group compared to the control group.
Anticancer Applications
Numerous studies have highlighted the potential of pyrazoline derivatives as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation.[1][13]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity (IC50 values) of various pyrazoline derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivative G | MCF-7 (Breast Cancer) | 5.2 | [5] |
| Pyrazoline Derivative H | A549 (Lung Cancer) | 8.7 | [5] |
| Pyrazoline Derivative I | HCT116 (Colon Cancer) | 3.9 | [5] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.8 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the in vitro assessment of the cytotoxic effects of pyrazoline derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazoline derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 3-amino-1-phenyl-2-pyrazoline derivatives stem from their interaction with various molecular targets and signaling pathways.
Anti-inflammatory Signaling Pathway
Pyrazoline derivatives often exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, mediators of inflammation and pain. Some derivatives also inhibit the p38 MAP kinase pathway, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11]
Caption: Inhibition of the COX-2 pathway by pyrazoline derivatives.
Anticancer Signaling Pathway
In cancer, pyrazoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the proliferation of cancer cells. This can occur through the modulation of various signaling pathways, including the p53 pathway and the inhibition of cyclin-dependent kinases (CDKs).
Caption: Anticancer mechanisms of pyrazoline derivatives.
Experimental Workflow for Drug Discovery
The development of new pharmaceuticals based on the 3-amino-1-phenyl-2-pyrazoline scaffold follows a structured workflow from synthesis to preclinical evaluation.
Caption: Drug discovery workflow for pyrazoline-based compounds.
References
- 1. ijirt.org [ijirt.org]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amino-1-phenyl-2-pyrazolin-5-one [myskinrecipes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for Coupling Reactions of 3-Amino-1-phenyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key coupling reactions involving 3-amino-1-phenyl-2-pyrazoline, a versatile building block in medicinal chemistry. The resulting compounds, including N-acylated pyrazolines and fused pyrazolo[3,4-b]pyridines, are of significant interest due to their wide range of biological activities.
Introduction to 3-Amino-1-phenyl-2-pyrazoline in Drug Discovery
3-Amino-1-phenyl-2-pyrazoline is a five-membered heterocyclic compound containing a reactive amino group, making it an excellent scaffold for chemical modification. Pyrazoline derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The ability to easily perform coupling reactions on the amino group allows for the generation of diverse chemical libraries for drug discovery and lead optimization.
Key Coupling Reactions and Protocols
Two primary classes of coupling reactions are detailed below: N-acylation of the amino group to form amides and the construction of fused heterocyclic systems, specifically pyrazolo[3,4-b]pyridines.
Protocol 1: N-Acylation of 3-Amino-1-phenyl-2-pyrazoline via Amide Coupling
This protocol describes a general method for the formation of an amide bond between 3-amino-1-phenyl-2-pyrazoline and a carboxylic acid using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is particularly effective for coupling with weakly nucleophilic amines.
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
3-Amino-1-phenyl-2-pyrazoline
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture and stir for an additional 15 minutes to pre-activate the carboxylic acid.
-
Add 3-amino-1-phenyl-2-pyrazoline (1.0 eq) to the activated carboxylic acid solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated pyrazoline derivative.
Workflow for HATU-Mediated Amide Coupling
Representative Data for N-Acylated Pyrazolines
| Compound | R-Group (Acyl) | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 1a | Acetyl | ~85 | 168-170 | 2.15 (s, 3H), 2.90 (dd, 1H), 3.45 (dd, 1H), 5.40 (dd, 1H), 7.20-7.80 (m, 5H) | 23.5, 42.1, 60.5, 113.8, 120.9, 128.8, 142.5, 155.2, 169.0 |
| 1b | Benzoyl | ~80 | 195-197 | 3.05 (dd, 1H), 3.60 (dd, 1H), 5.55 (dd, 1H), 7.25-8.10 (m, 10H) | 42.5, 61.0, 114.2, 121.3, 127.5, 128.9, 129.1, 131.8, 134.5, 142.8, 155.8, 166.5 |
Note: Spectroscopic data are representative and may vary based on the specific acyl group and solvent used.
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines via Multi-Component Reaction
This protocol details a one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines from 3-amino-1-phenyl-2-pyrazoline (or a related 5-aminopyrazole), an aldehyde, and a compound with an active methylene group (e.g., malononitrile or ethyl cyanoacetate).[1][2][3]
Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole (as a representative aminopyrazole)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Piperidine (as catalyst)
-
Ethanol
-
Ice-water bath
Procedure:
-
In a round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to afford the pure pyrazolo[3,4-b]pyridine derivative.
Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Representative Data for Pyrazolo[3,4-b]pyridines
| Compound | R-Group (from Aldehyde) | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 2a | Phenyl | 75-85 | >250 | 2.5 (s, 3H), 7.2-8.2 (m, 10H), 8.5 (s, 2H, NH₂) | 14.5, 96.8, 105.1, 119.5, 125.8, 128.9, 129.3, 137.9, 140.2, 150.1, 155.6, 158.9 |
| 2b | 4-Chlorophenyl | 70-80 | >250 | 2.5 (s, 3H), 7.3-8.1 (m, 9H), 8.6 (s, 2H, NH₂) | 14.5, 96.5, 104.8, 119.6, 126.0, 129.1, 130.5, 133.2, 139.8, 150.3, 155.4, 158.7 |
Note: Spectroscopic data are representative and may vary based on specific substituents and solvent.
Application in Drug Development: Targeting Signaling Pathways
Pyrazoline derivatives have been identified as modulators of several important signaling pathways implicated in disease. Understanding these interactions is crucial for rational drug design.
Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis.[1][4][5][6][7] Dysregulation of this pathway, often leading to the activation of the transcriptional co-activators YAP/TAZ, is implicated in various cancers. Some pyrazolone derivatives have been shown to inhibit the YAP/TEAD interaction, thereby suppressing tumor growth.[8]
RAGE Signaling Pathway
The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily.[2][9][10][11] Its activation by ligands such as AGEs, S100 proteins, and HMGB1 triggers pro-inflammatory signaling cascades, contributing to diseases like diabetes, neurodegeneration, and cancer. Pyrazoline derivatives have been developed as RAGE antagonists, blocking the ligand-receptor interaction and subsequent downstream signaling.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAGE (receptor) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1-Phenyl-2-Pyrazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-amino-1-phenyl-2-pyrazoline. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 3-amino-1-phenyl-2-pyrazoline?
The most common and effective method for synthesizing 3-amino-1-phenyl-2-pyrazoline is through the cyclocondensation reaction of a suitable β-amino-α,β-unsaturated aldehyde or ketone with phenylhydrazine. A common precursor is β-aminocinnamaldehyde, which reacts with phenylhydrazine in an acidic or basic medium to yield the desired pyrazoline.
Q2: What are the key factors that influence the yield of the reaction?
Several factors can significantly impact the yield of 3-amino-1-phenyl-2-pyrazoline synthesis:
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pH of the reaction medium: The rate of both the initial condensation and the subsequent cyclization is highly dependent on the pH. Acidic conditions, often using acetic acid, are commonly employed to catalyze the reaction.
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Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. Ethanol is a frequently used solvent.
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Reaction Temperature and Time: Like most chemical reactions, the synthesis of pyrazolines is sensitive to temperature. Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. Optimization of both temperature and reaction time is crucial for maximizing the yield.
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Purity of Reactants: The purity of the starting materials, particularly the β-amino-α,β-unsaturated carbonyl compound and phenylhydrazine, is critical. Impurities can lead to unwanted side reactions and a lower yield of the desired product.
Q3: What are the common side products in this synthesis?
Common side products can include unreacted starting materials, hydrazones that have not cyclized, and products from competing side reactions. Depending on the reaction conditions, oxidation of the pyrazoline to the corresponding pyrazole can also occur.
Q4: How can I purify the final product?
Purification of 3-amino-1-phenyl-2-pyrazoline is typically achieved through recrystallization from a suitable solvent, such as ethanol. Column chromatography can also be employed for higher purity if needed. The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incorrect pH of the reaction mixture.- Low reaction temperature or insufficient reaction time.- Impure reactants.- Inappropriate solvent. | - Adjust the pH with a suitable acid (e.g., acetic acid) or base.- Gradually increase the reaction temperature and monitor the reaction progress using TLC.- Ensure the purity of starting materials through appropriate purification methods.- Experiment with different solvents, such as ethanol, methanol, or acetic acid. |
| Formation of Multiple Products (as seen on TLC) | - Side reactions due to high temperature or prolonged reaction time.- Presence of impurities in the starting materials.- Non-optimal pH. | - Lower the reaction temperature and shorten the reaction time.- Purify the reactants before use.- Optimize the pH of the reaction medium. |
| Difficulty in Product Isolation/Crystallization | - Product is too soluble in the reaction solvent.- Presence of oily impurities. | - Concentrate the reaction mixture and try adding a non-polar solvent to induce precipitation.- Purify the crude product using column chromatography before attempting recrystallization. |
| Product is colored (e.g., yellow or brown) | - Oxidation of the product or impurities.- Presence of colored impurities from the starting materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Purify the starting materials to remove colored impurities.- Recrystallize the final product, possibly with the addition of activated charcoal. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of pyrazoline synthesis, based on literature data for similar reactions. This data can serve as a guide for
Technical Support Center: Optimization of Reaction Conditions for 3-Amino-1-phenyl-2-pyrazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-amino-1-phenyl-2-pyrazoline, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the possible reasons and how can I improve it?
A1: Low yields are a common issue in pyrazoline synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Try extending the reaction time or moderately increasing the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal pH: The pH of the reaction medium is crucial, especially when using phenylhydrazine hydrochloride.
-
Solution: If using phenylhydrazine hydrochloride, the addition of a base like sodium acetate can be beneficial by releasing the free phenylhydrazine. However, excessive basicity can lead to side reactions. A systematic optimization of the base equivalent is recommended. For reactions starting with phenylhydrazine, the initial pH of the solution can be adjusted to a weakly acidic range (pH 5.0-6.5) to facilitate the reaction.[1]
-
-
Reagent Quality: Degradation or impurities in starting materials (phenylhydrazine, β-ketonitriles, or chalcones) can significantly impact the yield.
-
Solution: Ensure the purity of your starting materials. Phenylhydrazine can oxidize over time; using freshly distilled or high-purity phenylhydrazine is advisable.
-
-
Improper Temperature Control: Both excessively high and low temperatures can negatively affect the yield.
-
Solution: Optimize the reaction temperature. Some protocols suggest maintaining the temperature between 40-90°C.[1] A gradual increase in temperature after the initial addition of reagents can also be beneficial.
-
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reactions.
-
Solution: Ensure efficient stirring throughout the reaction. For viscous reaction mixtures, mechanical stirring is recommended.
-
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of the desired 3-amino-1-phenyl-2-pyrazoline.
Potential Causes and Solutions:
-
Side Reactions of Starting Materials: Phenylhydrazine can undergo self-condensation or other side reactions under harsh conditions. The β-keto nitrile or chalcone precursor might also be unstable.
-
Solution: Control the reaction temperature carefully. Adding one reagent dropwise to the other while maintaining a controlled temperature can minimize side reactions.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of one reactant (e.g., phenylhydrazine) might be beneficial in some cases to drive the reaction to completion, but a large excess should be avoided.
-
-
Oxidation of the Product: Pyrazoline derivatives can be susceptible to oxidation, leading to the formation of the corresponding pyrazole.
-
Solution: If the pyrazole is an undesired side product, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Effective purification is essential to obtain high-purity 3-amino-1-phenyl-2-pyrazoline.
Recommended Purification Methods:
-
Recrystallization: This is the most common and effective method for purifying solid pyrazoline derivatives.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, is typically employed. The polarity of the eluent can be gradually increased to separate the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-amino-1-phenyl-2-pyrazoline?
A1: The two primary synthetic routes are:
-
From β-Ketonitriles and Phenylhydrazine: This is one of the most common methods for synthesizing 3-aminopyrazoles. The reaction involves the condensation of a β-ketonitrile with phenylhydrazine. The initial step is a nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization onto the nitrile group.
-
From α,β-Unsaturated Nitriles (like Acrylonitrile) and Phenylhydrazine: This route involves the Michael addition of phenylhydrazine to an α,β-unsaturated nitrile, followed by an intramolecular cyclization.
Q2: What is the role of a catalyst in the synthesis of 3-amino-1-phenyl-2-pyrazoline?
A2: Catalysts can significantly influence the reaction rate and yield.
-
Acid Catalysis: Glacial acetic acid is often used as a solvent and catalyst, particularly in the reaction of chalcones with hydrazines. It facilitates the condensation and cyclization steps.[3]
-
Base Catalysis: Bases like sodium hydroxide or piperidine are used in the initial Claisen-Schmidt condensation to form the chalcone precursor.[2][4] In the synthesis from phenylhydrazine hydrochloride, a base like sodium acetate is used to liberate the free hydrazine.[5]
-
Phase Transfer Catalysts: Tetrabutylammonium bromide (TBAB) has been used as a phase transfer catalyst in some pyrazoline syntheses, which can enhance the reaction rate.[5][6]
Q3: Can microwave or ultrasound be used to improve the reaction?
A3: Yes, both microwave irradiation and ultrasound have been shown to be effective in accelerating the synthesis of pyrazoline derivatives. These methods often lead to shorter reaction times and higher yields compared to conventional heating.
Q4: How can I confirm the structure of my synthesized 3-amino-1-phenyl-2-pyrazoline?
A4: The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and C=O stretching (if a pyrazolone) (around 1640-1680 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the pyrazoline ring structure and the presence of the phenyl and amino groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Pyrazoline Synthesis.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Acetic Acid | Reflux | 8 | 65 |
| 2 | Glacial Acetic Acid | None | 110-120 | 4 | 72[3] |
| 3 | Methanol | NaOH (catalytic) | Room Temp | 5 | 70 |
| 4 | Dioxane | Calcium Hydroxide | Reflux | 3 | 85 |
| 5 | Ethanol | TBAB | Reflux | 3 | 78[5] |
Note: These are representative conditions and yields for pyrazoline syntheses and may need to be optimized for the specific synthesis of 3-amino-1-phenyl-2-pyrazoline.
Experimental Protocols
Protocol 1: Synthesis of 3-amino-1-phenyl-2-pyrazoline from Phenylhydrazine and a β-Ketonitrile (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add phenylhydrazine (1.1 equivalents) to the solution. If using phenylhydrazine hydrochloride, add sodium acetate (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80°C) for 2-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-1-phenyl-2-pyrazoline.
Protocol 2: Synthesis via Claisen-Schmidt Condensation followed by Cyclization (General Procedure for Pyrazolines)
Step 1: Synthesis of Chalcone
-
Dissolve an appropriate acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.
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Add a catalytic amount of a base (e.g., 20% aqueous NaOH) dropwise and stir the mixture at room temperature for 2-4 hours.
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Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the chalcone from ethanol.
Step 2: Synthesis of Pyrazoline
-
Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.
-
Add phenylhydrazine (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.[3]
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 3-amino-1-phenyl-2-pyrazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1-phenyl-2-pyrazoline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 3-amino-1-phenyl-2-pyrazoline, focusing on the prevalent reaction between phenylhydrazine and acrylonitrile.
Issue 1: Low Yield of the Desired Product and Presence of Multiple Spots on TLC
-
Possible Cause A: Formation of Regioisomers. The most common side products in this synthesis are the regioisomers of aminopyrazoline. The reaction can yield both 3-amino-1-phenyl-2-pyrazoline and 5-amino-1-phenyl-2-pyrazoline. The ratio of these isomers is highly dependent on the reaction conditions, which can be manipulated to favor one over the other by leveraging kinetic versus thermodynamic control.[1]
-
Solution: To selectively synthesize the 3-amino isomer (the kinetically favored product), it is recommended to use a strong base like sodium ethoxide in ethanol at a low temperature (e.g., 0°C).[1] Conversely, to favor the thermodynamically more stable 5-amino isomer, neutral or acidic conditions at elevated temperatures are preferable, as this allows for equilibration of the initial Michael adducts.[1]
-
-
Possible Cause B: Incomplete Cyclization. The reaction proceeds through a Michael addition of phenylhydrazine to acrylonitrile to form an α-cyanoethylhydrazine intermediate, which then cyclizes. Incomplete cyclization can leave this intermediate as a significant impurity.
-
Solution: Ensure sufficient reaction time and appropriate temperature to promote the cyclization step. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
-
Possible Cause C: Polymerization of Acrylonitrile. Acrylonitrile is prone to polymerization, especially under basic conditions, leading to the formation of polyacrylonitrile. This side reaction consumes the starting material and can complicate the purification process.
-
Solution: Maintain a low reaction temperature and control the addition rate of acrylonitrile to the reaction mixture. Using a moderate base or ensuring the base is consumed in the initial deprotonation of phenylhydrazine can also mitigate polymerization.
-
Issue 2: Product Discoloration (Yellow to Dark Red)
-
Possible Cause: Oxidation of Phenylhydrazine. Phenylhydrazine is susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.[2] The oxidation of phenylhydrazine is a complex process that can be initiated by metal cations and involves several intermediates, including superoxide radicals and phenyldiazene.[3]
-
Solution: Use freshly distilled or high-purity phenylhydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products. Degassing the solvent prior to use is also recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect in the synthesis of 3-amino-1-phenyl-2-pyrazoline?
A1: The most common side products are summarized in the table below:
| Side Product/Impurity | Formation Mechanism | Mitigation Strategy |
| 5-Amino-1-phenyl-2-pyrazoline (Regioisomer) | Thermodynamic control of the cyclization of the Michael adduct. | Use of a strong base at low temperatures (kinetic control) to favor the 3-amino isomer.[1] |
| α-Cyanoethylhydrazine Intermediate (Uncyclized Adduct) | Incomplete reaction; insufficient time or temperature for cyclization. | Increase reaction time and/or temperature; monitor reaction progress by TLC. |
| Polyacrylonitrile | Base-catalyzed anionic polymerization of acrylonitrile. | Maintain low reaction temperatures; control the rate of acrylonitrile addition. |
| Phenylhydrazine Oxidation Products | Air oxidation of phenylhydrazine. | Use purified phenylhydrazine; perform the reaction under an inert atmosphere.[2][3] |
| N-Acetylated Amide Byproduct | Reaction of the aminopyrazole product with acetic acid if used as a solvent at high temperatures.[1] | Avoid using acetic acid as a solvent at elevated temperatures. |
| Pyrazolo[1,5-a]pyrimidines | Further reaction of the 5-aminopyrazole isomer with starting materials under harsh conditions.[1] | Use milder reaction conditions and control stoichiometry to avoid secondary reactions. |
Q2: How can I confirm the identity of the 3-amino versus the 5-amino isomer?
A2: Unambiguous identification of the regioisomers can be challenging with basic 1D NMR and mass spectrometry alone. Advanced 2D NMR techniques are highly recommended. Specifically, a 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool to establish the connectivity between the pyrazole ring nitrogen and its substituents.[1] In cases where NMR data is inconclusive, single-crystal X-ray diffraction provides definitive structural proof.[1]
Q3: My reaction is highly exothermic. How can I control it?
A3: The reaction of hydrazine derivatives with α,β-unsaturated nitriles can be significantly exothermic.[4] To manage the exotherm, it is crucial to:
-
Control the addition rate: Add the phenylhydrazine or acrylonitrile dropwise to the reaction mixture, preferably using a syringe pump for precise control.
-
Maintain low temperature: Conduct the reaction in an ice bath or with a cryostat to dissipate the heat generated.
-
Ensure efficient stirring: Vigorous stirring helps to distribute the heat evenly and prevent the formation of localized hot spots.
Experimental Protocols
Synthesis of 3-Amino-1-phenyl-2-pyrazoline (Kinetic Control)
This protocol is designed to favor the formation of the 3-amino isomer.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere. Cool the resulting sodium ethoxide solution to 0°C in an ice bath.
-
Addition of Phenylhydrazine: To the cold sodium ethoxide solution, add freshly distilled phenylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.
-
Addition of Acrylonitrile: After the addition of phenylhydrazine is complete, add acrylonitrile (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture vigorously at 0°C for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3-amino-1-phenyl-2-pyrazoline.
Visualizations
Caption: Reaction pathway for the synthesis of aminopyrazolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
how to enhance the fluorescence quantum yield of 3-amino-1-phenyl-2-pyrazoline
Welcome to the technical support center for 3-amino-1-phenyl-2-pyrazoline and its derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-amino-1-phenyl-2-pyrazoline and why are its fluorescent properties important?
3-amino-1-phenyl-2-pyrazoline is a heterocyclic organic compound belonging to the pyrazoline family. Pyrazoline derivatives are known for their significant fluorescent properties, often emitting in the blue region of the visible spectrum with high quantum yields.[1] These characteristics make them valuable as fluorescent probes, organic light-emitting diodes (OLEDs), and labeling agents in biological and materials science research.[2][3]
Q2: My 3-amino-1-phenyl-2-pyrazoline exhibits a low fluorescence quantum yield in solution. What are the common causes?
A low quantum yield in solution can be attributed to several factors:
-
Solvent Polarity: The choice of solvent has a profound impact on the fluorescence of pyrazolines. The quantum yield can vary dramatically between polar and non-polar solvents due to solvatochromism and charge-transfer interactions.[2][4] For some derivatives, the quantum yield is extremely low (<1%) in common solvents.[2]
-
Intramolecular Rotation: In flexible molecules, energy can be lost through non-radiative pathways like intramolecular rotation. If the molecular structure allows for significant rotational freedom, the fluorescence can be quenched.[2]
-
Concentration: At high concentrations, molecules can interact with each other, leading to aggregation-caused quenching (ACQ), which diminishes the overall fluorescence intensity.[2]
Q3: How does solvent polarity specifically affect the quantum yield of pyrazolines?
The influence of solvent polarity is a key aspect of pyrazoline photophysics. Changes in solvent can lead to significant shifts in absorption and emission spectra, a phenomenon known as solvatochromism.[4] For many pyrazoline derivatives, moving to a more polar solvent can cause a red-shift in the emission spectrum.[2] The quantum yield can either increase or decrease with solvent polarity, depending on the specific molecular structure and the nature of its excited state (e.g., intramolecular charge transfer, ICT).[5] For instance, one study found a pyrazoline derivative's quantum yield ranged from 0.09 in water to 0.66 in tetrahydrofuran (THF), highlighting the critical role of the solvent environment.[3]
Q4: What chemical modifications can be made to the 3-amino-1-phenyl-2-pyrazoline structure to enhance its quantum yield?
Structural modification is a powerful strategy to boost quantum yield. Key approaches include:
-
Introducing Electron-Donating/Withdrawing Groups: Adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -CN, -NO₂) to the phenyl rings can significantly alter the electronic properties, increase conjugation, and enhance fluorescence.[4][6] The specific position and nature of the substituent are crucial.[7]
-
Fluorination: Incorporating fluorine atoms can restrict intramolecular rotation through the formation of intra- and intermolecular hydrogen bonds (C-H···F), which blocks non-radiative decay channels and can lead to exceptionally high quantum yields, especially in the solid state.[2]
-
Increasing Structural Rigidity: Fusing the pyrazoline core with other rigid aromatic systems or introducing bulky substituents can prevent rotational motion that quenches fluorescence. This is a common strategy to overcome aggregation-caused quenching and promote aggregation-induced emission (AIE).[2][8]
Q5: My compound's fluorescence is strong in dilute solution but disappears in the solid state or at high concentrations. How can I address this?
This phenomenon is known as Aggregation-Caused Quenching (ACQ), where strong intermolecular π-π stacking interactions in the aggregated state create non-radiative decay pathways.[2] To overcome this, you can re-engineer the molecule to exhibit Aggregation-Induced Emission (AIE).
-
AIE Strategy: The core principle of AIE is to design molecules that are flexible and undergo non-radiative decay in solution but become rigid in the aggregated state. By introducing bulky groups (like tetraphenylethylene) or specific functional groups that form intermolecular hydrogen bonds, you can restrict intramolecular rotation upon aggregation, which closes the non-radiative channels and forces the molecule to release its energy as light.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence in Solution | Inappropriate Solvent: The solvent polarity may be quenching the fluorescence. | Test a range of solvents with varying polarities (e.g., hexane, toluene, THF, DMF, DMSO).[2][4] |
| Concentration Too High: Aggregation-Caused Quenching (ACQ) may be occurring. | Dilute the sample significantly (e.g., to 10⁻⁵ or 10⁻⁶ mol L⁻¹).[2] | |
| Degradation: The compound may have degraded due to light exposure or chemical reaction. | Prepare a fresh solution and store it in the dark. Verify the compound's integrity using NMR or mass spectrometry. | |
| Fluorescence Quenching in Solid State | ACQ: Strong intermolecular interactions (π-π stacking) are creating non-radiative decay pathways. | Induce AIE: Synthesize derivatives with bulky substituents to induce steric hindrance and prevent π-π stacking.[2] |
| Promote H-bonding: Introduce fluorine atoms to encourage the formation of C-H···F hydrogen bonds, which rigidify the structure in the solid state.[2] | ||
| Unexpected Emission Wavelength | Solvatochromism: The emission wavelength is highly sensitive to the solvent environment. | This is an inherent property. Document the emission spectra in different solvents to characterize the compound's solvatochromic behavior.[4] |
| Formation of Excimers: At higher concentrations, excited-state dimers (excimers) can form, leading to a new, red-shifted emission band.[2] | Measure the emission spectra at various concentrations. Excimer formation is concentration-dependent. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on various pyrazoline derivatives, illustrating the impact of solvent and substitution on fluorescence quantum yield (Φf). These examples provide a valuable reference for designing experiments with 3-amino-1-phenyl-2-pyrazoline.
Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield of Pyrazoline Derivatives (Examples)
| Pyrazoline Derivative | Solvent | Quantum Yield (Φf) | Reference |
| PYDP | Water | 0.09 | [3] |
| PYDP | Tetrahydrofuran (THF) | 0.66 | [3] |
| PPDPD | Hexane | < 0.01 | [2] |
| PPDPD | Toluene | < 0.01 | [2] |
| PPDPD | THF | < 0.01 | [2] |
| PPDPD | DMF | < 0.01 | [2] |
| PPDPD | Solid State | 0.413 | [2] |
Table 2: Effect of Substituents on Fluorescence Quantum Yield of Pyrazoline Derivatives in DMSO (Examples)
| N-2 Phenyl Ring Substituent | C-5 Phenyl Ring Substituent | Pyrazoline ID | Quantum Yield (Φf) in DMSO | Reference |
| -pOCH₃ | -pOCH₃ | P1 | 0.45 | [7] |
| -pNO₂ | -H | P7 | 0.65 | [7] |
| -pNO₂ | -pOCH₃ | P5 | 0.44 | [7] |
| -pNO₂ | -pCl | P8 | 0.44 | [7] |
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the relative method for determining the fluorescence quantum yield (Φf) of a sample by comparing it to a standard with a known quantum yield.[3]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Sample solution (e.g., 3-amino-1-phenyl-2-pyrazoline in a chosen solvent)
-
Standard solution (e.g., Quinine sulfate in 0.1 N H₂SO₄, Φf = 0.546)[2]
-
Solvent for dilution
Procedure:
-
Prepare a Series of Dilutions: Prepare at least five different concentrations of both the sample and the standard solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure UV-Vis Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission Spectra: Excite each solution at the same wavelength used for the absorbance measurements and record the integrated fluorescence intensity (the area under the emission curve).
-
Plot the Data: For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The slope of these plots is proportional to the quantum yield. Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the sample and reference plots, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Protocol 2: General Synthesis of a 1,3,5-Triaryl-2-Pyrazoline Derivative
This protocol provides a general method for synthesizing pyrazoline derivatives, which can be adapted to create new variants of 3-amino-1-phenyl-2-pyrazoline with enhanced properties. The synthesis typically proceeds via the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[1][4]
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Add an aqueous solution of a base (e.g., KOH or NaOH) dropwise while stirring the mixture in an ice bath.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with water, and recrystallize from ethanol.
Step 2: Cyclization to Form the Pyrazoline
-
Dissolve the synthesized chalcone (5 mmol) in a suitable solvent like glacial acetic acid or ethanol (25 mL).
-
Add the corresponding phenylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride itself or a substituted version) (7.5 mmol) to the solution.
-
Reflux the mixture for 4-6 hours (monitor by TLC).
-
After cooling, pour the reaction mixture into ice water.
-
Filter the resulting solid product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final pyrazoline derivative.
Visualizations
Caption: Factors influencing the fluorescence quantum yield of pyrazolines.
Caption: Experimental workflow for enhancing pyrazoline fluorescence quantum yield.
References
- 1. mdpi.com [mdpi.com]
- 2. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tunable Aggregation-induced Emission and Emission Colors of Imidazolium and Pyridinium Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability issues of 3-amino-1-phenyl-2-pyrazoline under experimental conditions
Welcome to the technical support center for 3-amino-1-phenyl-2-pyrazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 3-amino-1-phenyl-2-pyrazoline and what are its common properties?
3-amino-1-phenyl-2-pyrazoline, also known as 3-amino-1-phenyl-2-pyrazolin-5-one or 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, is a versatile heterocyclic compound.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as in the agrochemical and dye industries.[1] Its chemical structure features a stable pyrazoline ring system.[1][3]
Q2: What are the recommended storage and handling conditions for 3-amino-1-phenyl-2-pyrazoline?
To ensure the stability and integrity of the compound, it is recommended to store it at room temperature in a tightly sealed container, placed in a dry and well-ventilated area.[4] When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used to avoid contact with skin and eyes.[4] It is also advisable to prevent the formation of dust during handling.[4]
Q3: In which solvents is 3-amino-1-phenyl-2-pyrazoline soluble?
The compound is soluble in a variety of common organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] Its solubility in aqueous solutions is limited.[6]
Q4: What are the known degradation pathways for pyrazoline derivatives?
While the pyrazoline ring is generally stable, derivatives can be susceptible to degradation under certain conditions.[3] Potential degradation pathways, inferred from related pyrazolone and pyrazinone compounds, include:
-
Oxidation: The pyrazoline ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions. For the related compound 3-methyl-1-phenyl-2-pyrazolin-5-one, oxidation can lead to the formation of dione and ring-opened products like 2-oxo-3-(phenylhydrazono)-butanoic acid.[7][8]
-
Hydrolysis: Under strong acidic or basic conditions, functional groups attached to the pyrazoline core may undergo hydrolysis.[7]
-
Photodegradation: Exposure to UV light may induce degradation, a common issue for many heterocyclic compounds.[7]
-
Metabolic Degradation: In biological systems, pyrazoline derivatives can undergo metabolic degradation, often mediated by enzymes like cytochrome P450.[7][9]
Troubleshooting Guides
Issue 1: Compound degradation observed during an experiment.
Q: My 3-amino-1-phenyl-2-pyrazoline appears to be degrading during my reaction, leading to low yields or impure products. What are the likely causes and solutions?
A: Degradation during a reaction can be attributed to several factors related to the compound's stability:
-
Cause 1: Oxidative Degradation. The presence of air (oxygen) or other oxidizing agents in your reaction mixture can lead to oxidative degradation.
-
Solution: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are de-gassed before use.
-
-
Cause 2: pH Instability. Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of the amino group or other sensitive functionalities.
-
Solution: Maintain a neutral or mildly acidic/basic pH if your reaction chemistry allows. Use buffered solutions where appropriate to control the pH.
-
-
Cause 3: Thermal Instability. Although the compound has a high melting point, prolonged exposure to high temperatures can cause thermal decomposition.
-
Solution: Run the reaction at the lowest effective temperature. If high temperatures are necessary, minimize the reaction time.
-
-
Cause 4: Photodegradation. Exposure to ambient or UV light can initiate degradation pathways.
-
Solution: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Issue 2: Unexpected peaks in analytical data (HPLC, LC-MS).
Q: I am observing unexpected peaks in my HPLC or LC-MS analysis of a sample containing 3-amino-1-phenyl-2-pyrazoline. How can I identify these impurities?
A: Unexpected peaks often correspond to degradation products or reaction byproducts.
-
Identification Strategy:
-
Review Reaction Conditions: Correlate the appearance of unknown peaks with specific reaction conditions (e.g., exposure to air, high temperature, extreme pH).
-
Mass Spectrometry (MS) Analysis: Analyze the mass-to-charge ratio (m/z) of the unknown peaks.
-
An increase in mass may suggest oxidation (e.g., addition of oxygen atoms) or adduct formation.
-
A change in mass corresponding to the loss or modification of a functional group could indicate hydrolysis.
-
-
Forced Degradation Study: Intentionally subject a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting products. This can help you create a profile of potential degradation products to compare against your sample.
-
Quantitative Data Summary
The following table summarizes key quantitative data for 3-amino-1-phenyl-2-pyrazoline.
| Property | Value | Source(s) |
| CAS Number | 4149-06-8 | [5][6] |
| Molecular Formula | C₉H₉N₃O | [1][6] |
| Molecular Weight | 175.19 g/mol | [1][6] |
| Appearance | White to brown crystalline powder | [1][10] |
| Melting Point | ~206 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| LogP (Octanol/Water) | 0.696 (Calculated) | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives
This protocol is a generalized procedure based on the common synthesis route involving the cyclization of chalcones with hydrazines.[11][12]
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) a. Dissolve an appropriate substituted acetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (15-20 mL). b. Add aqueous sodium hydroxide (e.g., 40% solution) dropwise to the stirred mixture at room temperature. c. Continue stirring for 4-6 hours until the reaction is complete (monitor by TLC). d. Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. e. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
-
Step 2: Pyrazoline Synthesis a. Dissolve the synthesized chalcone (0.01 mol) and hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) (0.015 mol) in ethanol (20-30 mL). b. Add a catalytic amount of glacial acetic acid (2-3 drops). c. Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction mixture and pour it into ice-cold water. e. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.
Protocol 2: General Forced Degradation Study for Stability Assessment
This protocol outlines a procedure to investigate the stability of 3-amino-1-phenyl-2-pyrazoline under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours. Also, heat the solid compound at 80°C.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a UV lamp (e.g., 254 nm) for 24, 48, and 72 hours. Prepare a control sample wrapped in foil.
-
-
Sample Analysis: a. At each time point, withdraw a sample. For acid/base hydrolysis samples, neutralize them before analysis. b. Dilute the samples to an appropriate concentration and analyze using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile). c. Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify and quantify degradation products.
Visualizations
Caption: Potential degradation pathways for 3-amino-1-phenyl-2-pyrazoline.
Caption: General workflow for synthesis and purification of pyrazoline derivatives.
Caption: Decision tree for troubleshooting compound instability issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jayorganics.com [jayorganics.com]
- 5. 3-Amino-1-phenyl-2-pyrazolin-5-one | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. chemeo.com [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3-Amino-1-phenyl-2-pyrazolin-5-one, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijpbs.com [ijpbs.com]
troubleshooting fluorescence quenching with 3-amino-1-phenyl-2-pyrazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during fluorescence experiments with 3-amino-1-phenyl-2-pyrazoline and its derivatives.
Troubleshooting Guides
This section addresses specific problems related to fluorescence quenching.
Issue: My fluorescence signal is significantly lower than expected or completely quenched.
Potential Causes and Solutions
Several factors can lead to the quenching of fluorescence. The following guide will help you identify and resolve the issue.
1. Is the pH of your solvent system optimal?
-
Explanation: The fluorescence of pyrazoline derivatives can be highly sensitive to pH.[1] For some 1,3,5-triarylpyrazolines, fluorescence is quenched at neutral and basic pH levels due to a process called Photoinduced Electron Transfer (PET). At highly acidic concentrations (e.g., above 10⁻² mol/L), fluorescence quenching can also occur through an Internal Charge Transfer (ICT) mechanism.[1] However, strong fluorescence is often observed in a narrow, moderately acidic pH window (e.g., around pH 3-4).[1]
-
Recommended Actions:
-
Measure the pH of your experimental solution.
-
If your solution is neutral, basic, or highly acidic, prepare a series of buffers to test a range of pH values (e.g., from pH 2 to pH 8).
-
Run the fluorescence measurement at each pH to determine the optimal condition for your specific derivative. Use standard buffer solutions for accurate pH control.[1]
-
2. Is the solvent appropriate for your compound?
-
Explanation: The polarity of the solvent can significantly impact the fluorescence quantum yield. Some pyrazoline derivatives exhibit solvatochromism, where the emission wavelength and intensity change with solvent polarity.[2] For instance, a pyrazoline-BODIPY hybrid probe showed a blue-shift and decreased fluorescence intensity in polar solvents.[2] In some cases, the fluorescence quantum yield can be very low (less than 1%) in common solvents like hexane, toluene, THF, and DMF.[3]
-
Recommended Actions:
-
Review the literature for your specific 3-amino-1-phenyl-2-pyrazoline derivative to find recommended solvents.
-
If data is unavailable, test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Dissolve your compound in each solvent and measure the fluorescence emission to identify the solvent that provides the strongest signal.
-
3. Are you using an appropriate concentration?
-
Explanation: Pyrazoline derivatives can exhibit aggregation-caused quenching at high concentrations.[3] In dilute solutions, molecules are isolated and emit light efficiently. As concentration increases, molecules may form non-emissive aggregates (excimers), which reduces the overall fluorescence intensity.[3] Conversely, some derivatives exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced in an aggregated state.[2]
-
Recommended Actions:
-
Prepare a dilution series of your compound (e.g., from 10⁻⁴ M to 10⁻⁷ M).
-
Measure the fluorescence intensity at each concentration.
-
Plot fluorescence intensity versus concentration to identify the optimal range where the signal is strong and quenching is minimized. A typical concentration for analysis is around 2.0 μmol/L.[1]
-
4. Are there potential quenchers in your sample?
-
Explanation: Various substances can act as fluorescence quenchers. These include certain metal ions (like Ni²⁺), nitroaromatic compounds (like 2,4,6-trinitrophenol), or even biomolecules like DNA, which can quench fluorescence upon intercalation.[4] The quenching mechanism can be dynamic (collisional) or static (formation of a non-fluorescent ground-state complex).[5]
-
Recommended Actions:
-
Carefully review all components in your experimental buffer and sample, including any potential impurities.
-
If a quencher is suspected, try to remove it through purification methods like dialysis, size-exclusion chromatography, or filtration.
-
If the quencher is an integral part of the experiment (e.g., a binding partner), the quenching effect itself may be the signal you need to measure. In this case, perform a titration experiment to characterize the quenching interaction.
-
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving fluorescence quenching issues.
Caption: A step-by-step troubleshooting flowchart for fluorescence quenching.
pH-Dependent Quenching Mechanisms
This diagram illustrates how pH can modulate fluorescence through different quenching pathways.
Caption: Relationship between pH and fluorescence quenching mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the typical spectral properties of pyrazoline derivatives?
Pyrazoline derivatives are known for emitting light in the blue region of the visible spectrum.[6][7] However, the exact absorption (λ_abs) and emission (λ_em) maxima can vary based on the specific substituents and the solvent used. For example, 1,3,5-triphenyl-2-pyrazoline commonly emits a strong blue light around 460 nm.[3] Another derivative showed an emission maximum at 430 nm in the solid state.[3] It is crucial to determine the optimal excitation and emission wavelengths for your specific compound empirically.
Q2: How does solvent polarity affect fluorescence emission?
Solvent polarity can significantly influence both the wavelength and intensity of fluorescence. This phenomenon is known as solvatochromism.
| Solvent | Polarity | Typical Effect on Emission Wavelength | Typical Effect on Quantum Yield |
| Hexane | Non-polar | Shorter wavelength (blue-shifted) | Can be very low (<1%) for some derivatives[3] |
| Toluene | Non-polar | - | Low for some derivatives[3] |
| THF | Polar Aprotic | Red-shifted compared to non-polar | Can be low (<1%) for some derivatives[3] |
| DMF | Polar Aprotic | Further red-shifted[3] | Can be low (<1%) for some derivatives[3] |
| Methanol/Water | Polar Protic | Can cause significant shifts depending on pH[1] | Highly variable[1] |
Q3: How does pH affect the fluorescence of pyrazoline derivatives?
The fluorescence of many pyrazoline derivatives is highly dependent on pH, often exhibiting an "off-on-off" behavior as pH changes from basic to highly acidic.[1]
| pH Range | Protonation State | Dominant Mechanism | Fluorescence State |
| Basic / Neutral | Deprotonated side-chains | PET (Photoinduced Electron Transfer)[1] | Quenched (Off) |
| Moderately Acidic | Protonated side-chains | Fluorescence | Emissive (On) |
| Highly Acidic | Protonated pyrazoline core | ICT (Internal Charge Transfer)[1] | Quenched (Off) |
Experimental Protocols
General Protocol for Fluorescence Measurement
This protocol provides a general methodology for measuring the fluorescence of 3-amino-1-phenyl-2-pyrazoline derivatives.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the pyrazoline compound.
-
Dissolve it in a suitable solvent (e.g., DMSO, Methanol) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution. The compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[8]
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the desired experimental buffer or solvent.
-
A final concentration in the low micromolar range (e.g., 2.0 µmol/L) is often a good starting point to avoid aggregation-caused quenching.[1]
-
Ensure the final concentration of the stock solvent (e.g., DMSO) is minimal (<1%) to avoid affecting the measurement.
-
-
Instrument Setup (Spectrofluorometer):
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.
-
Use a standard quartz cuvette with a 1 cm path length.
-
Set the excitation and emission slit widths. A common starting point is 2.5 nm for both.[1]
-
-
Determining Optimal Wavelengths:
-
Place a diluted sample in the spectrofluorometer.
-
First, perform an excitation scan: set a known emission wavelength (e.g., 460 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm) to find the peak excitation wavelength (λ_ex).
-
Next, perform an emission scan: set the excitation to the determined λ_ex and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission wavelength (λ_em).
-
-
Acquiring Fluorescence Data:
-
For subsequent measurements, set the instrument to the optimal λ_ex and λ_em.
-
Before measuring your samples, run a "blank" measurement using only the buffer or solvent and subtract this background from your sample readings.
-
Record the fluorescence intensity of your samples. Ensure readings are within the linear range of the detector. If the signal is too high, dilute the sample.
-
-
Data Analysis:
-
Analyze the fluorescence intensity. For quenching studies, data is often presented using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q], where I₀ is the initial fluorescence, I is the fluorescence in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 5. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Amino-1-phenyl-2-pyrazolin-5-one | CAS:4149-06-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Resolving Impurities in 3-amino-1-phenyl-2-pyrazoline Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 3-amino-1-phenyl-2-pyrazoline samples. The following information is compiled from established methodologies for the purification of pyrazoline derivatives and is intended to serve as a comprehensive resource for laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 3-amino-1-phenyl-2-pyrazoline?
A1: While specific impurities can vary based on the synthetic route, common contaminants in pyrazoline synthesis may include unreacted starting materials such as phenylhydrazine and α,β-unsaturated aldehydes or ketones. Side products from competing reactions, such as the formation of isomeric pyrazolines or oxidized pyrazole derivatives, can also be present. In syntheses involving chalcone intermediates, residual chalcones are a frequent impurity.[1][2]
Q2: What are the recommended preliminary steps before proceeding with the purification of a crude 3-amino-1-phenyl-2-pyrazoline sample?
A2: Before commencing purification, it is crucial to characterize the crude sample to identify the nature and approximate quantity of the impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended for this initial assessment. This analysis will inform the selection of the most appropriate purification strategy.
Q3: Can 3-amino-1-phenyl-2-pyrazoline be purified by recrystallization? If so, what are the recommended solvents?
A3: Yes, recrystallization is a common and effective method for purifying pyrazoline derivatives.[2] The choice of solvent is critical and depends on the solubility profile of the product and its impurities. Ethanol is frequently reported as a suitable solvent for recrystallizing pyrazoline derivatives.[2] Other potential solvent systems could include methanol, isopropanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. A solvent screening is advisable to determine the optimal conditions for achieving high purity and yield.
Q4: When is column chromatography the preferred method for purification?
A4: Column chromatography is recommended when dealing with complex mixtures containing impurities with polarities similar to the desired product, or when recrystallization fails to achieve the desired level of purity.[3] It is particularly useful for separating isomeric byproducts and other closely related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 3-amino-1-phenyl-2-pyrazoline.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. |
| Oily Precipitate Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant amounts of impurities that are depressing the melting point. | - Choose a lower-boiling point solvent.- Attempt to "shock" the solution by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.- Perform a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove major impurities before recrystallization. |
| Product Purity Does Not Improve Significantly | - The impurities have very similar solubility profiles to the product in the chosen solvent.- The rate of cooling was too rapid, leading to the trapping of impurities within the crystals. | - Experiment with different recrystallization solvents or solvent mixtures.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of purer crystals.- Consider an alternative purification method, such as column chromatography. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate, gradually increasing the polarity.- Ensure the amount of crude material loaded is appropriate for the size of the column (typically 1-5% of the stationary phase weight).- Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation. |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - If the product elutes too quickly (low Rf on TLC), decrease the polarity of the eluent.- If the product elutes too slowly or not at all (high Rf on TLC), increase the polarity of the eluent. |
| Tailing of Spots on TLC and Broad Peaks in Fractions | - The compound may be interacting too strongly with the stationary phase.- The sample may be acidic or basic. | - Add a small amount of a modifier to the eluent. For example, for basic compounds like aminopyrazolines, adding a small percentage (e.g., 0.1-1%) of triethylamine can reduce tailing.- Ensure the silica gel is of good quality and appropriate for the separation. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a suitable flask, add the crude 3-amino-1-phenyl-2-pyrazoline sample. Heat the chosen solvent (e.g., ethanol) to its boiling point and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a vertical glass column and allow the stationary phase to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel surface.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve the desired separation.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 3-amino-1-phenyl-2-pyrazoline.
Data Presentation
The following tables provide illustrative data for assessing purification efficiency. Actual results will vary depending on the specific sample and experimental conditions.
Table 1: Illustrative Purity Assessment by HPLC Before and After Recrystallization
| Sample | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Crude Product | 85.2 | 8.5 | 4.1 |
| After 1st Recrystallization | 97.5 | 1.2 | 0.8 |
| After 2nd Recrystallization | 99.6 | <0.1 | 0.2 |
Table 2: Illustrative Yield and Purity from Column Chromatography
| Fraction(s) | Description | Yield (mg) | Purity by HPLC (%) |
| 1-5 | Early eluting impurities | 50 | - |
| 6-15 | Pure Product | 850 | >99.5 |
| 16-20 | Mixed Fractions | 80 | 90-95 |
| 21-25 | Later eluting impurities | 20 | - |
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the purification process.
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Logical workflow for troubleshooting purification methods.
References
Technical Support Center: Strategies for Improving Regioselectivity in Pyrazoline Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazoline synthesis. The focus is on strategies to control and improve regioselectivity, a common challenge in the synthesis of these valuable heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of pyrazolines, particularly when using unsymmetrical starting materials like α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds with substituted hydrazines.
Issue 1: Poor or No Regioselectivity (Near 1:1 Mixture of Isomers)
This is a frequent challenge when the electronic and steric properties of the substituents on the carbonyl compound do not create a sufficient bias for the initial nucleophilic attack by the hydrazine.[1][2]
| Potential Cause | Suggested Solution |
| Similar steric and electronic properties of substituents. | Modify the Solvent System: This is often the most impactful first step. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[1][3] These solvents can selectively stabilize intermediates through strong hydrogen bonding.[1][3] |
| Suboptimal reaction conditions. | Adjust Reaction pH: The addition of a catalytic amount of acid (e.g., glacial acetic acid) or base can influence the reaction pathway.[1][4] Acid catalysis can protonate the more substituted nitrogen of the hydrazine, making the unsubstituted nitrogen the primary nucleophile.[1] |
| Kinetic vs. Thermodynamic Control. | Employ Microwave Irradiation: Microwave-assisted synthesis can favor the formation of the thermodynamically more stable product due to rapid and uniform heating, potentially improving the isomeric ratio.[1][5] |
Issue 2: Preferential Formation of the Undesired Regioisomer
Sometimes, the inherent reactivity of the starting materials favors the formation of the unwanted isomer under standard conditions.
| Potential Cause | Suggested Solution |
| Inherent electronic bias of the substrate. | Change the Synthetic Strategy: Instead of a direct condensation, consider a [3+2] cycloaddition reaction. For example, reacting an N-arylhydrazone with a nitroolefin can provide access to substituted pyrazolines with excellent regio-control.[6][7] |
| Reactivity of the hydrazine nucleophile. | Alter Hydrazine Reactivity: Modify the substituent on the hydrazine or use an in-situ generated derivative. For instance, using 1-formyl-1-methylhydrazine can direct the cyclization to yield a single regioisomer.[6] |
| Catalyst-controlled pathway. | Introduce a Catalyst: The use of specific catalysts, such as zinc triflate for the reaction of butynol with arylhydrazines, has been reported to yield regioselective synthesis of Δ²-pyrazolines.[8] Lewis acids may also be employed in multicomponent reactions to guide regioselectivity.[6][9] |
Issue 3: Difficulty in Separating Regioisomers
Even with optimized conditions, a mixture of isomers may be unavoidable. Efficient separation is key to obtaining the desired product.
| Potential Cause | Suggested Solution |
| Similar physical properties of isomers. | Optimize Chromatographic Conditions: If separation by column chromatography is difficult, explore different solvent systems (e.g., gradients of hexane/ethyl acetate) or use a different stationary phase. |
| Co-crystallization. | Recrystallization: Attempt recrystallization from various solvents. Sometimes, one isomer will preferentially crystallize, allowing for separation. |
| Inseparable mixture. | Derivatization: If the isomers are inseparable, consider derivatizing the mixture. The resulting derivatives may have different physical properties that allow for easier separation. After separation, the original functional group can be regenerated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the regioselectivity of pyrazoline synthesis?
A1: The regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl compound (or α,β-unsaturated ketone) and a substituted hydrazine is primarily governed by:
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Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[2][6]
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Electronic Effects: Electron-withdrawing or electron-donating groups alter the reactivity of the carbonyl carbons and the nucleophilicity of the hydrazine's nitrogen atoms.[2][6]
-
Reaction pH: The acidity or basicity of the reaction medium can change the nucleophilicity of the hydrazine. Under acidic conditions, protonation can occur, altering which nitrogen atom acts as the primary nucleophile.[1][6]
-
Solvent Choice: The solvent can play a crucial role. Fluorinated alcohols, for instance, have been shown to dramatically enhance regioselectivity compared to more conventional solvents like ethanol.[1][3]
Q2: How does the choice of solvent impact regioselectivity?
A2: The choice of solvent can have a profound effect on the regiochemical outcome. For example, in the reaction of 1,3-diketones with methylhydrazine, switching from ethanol to fluorinated alcohols like TFE or HFIP can significantly increase the proportion of the desired regioisomer.[3] This is attributed to the non-nucleophilic nature and strong hydrogen-bonding capabilities of these fluorinated alcohols, which do not compete with the hydrazine in attacking the carbonyl group and can stabilize certain transition states over others.[1][3]
Q3: Can microwave-assisted synthesis improve regioselectivity?
A3: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for improving pyrazoline synthesis.[5][10][11] The rapid and uniform heating provided by microwaves can lead to drastically reduced reaction times, higher yields, and in some cases, improved selectivity.[1][5] This is often because the reaction can be driven towards the thermodynamically more stable product, which may differ from the kinetically favored product formed under conventional heating.[1]
Q4: Are there alternative synthetic routes to achieve high regioselectivity?
A4: Yes, when the classical condensation methods fail to provide the desired regioselectivity, several alternative strategies can be employed:
-
1,3-Dipolar Cycloadditions: This method, for example, involves the reaction of a diazo compound with an alkene or alkyne and can offer excellent control over regioselectivity.[6][12]
-
Use of 1,3-Dicarbonyl Surrogates: Substrates like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regio-control as they have pre-defined differences in electrophilicity.[6]
-
Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles by carefully controlling the reaction sequence, often with the aid of a catalyst.[1][9]
Data Presentation
The following table summarizes the significant effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.
Table 1: Effect of Solvent on Regioselectivity [6]
| Solvent | Ratio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Total Yield (%) |
| Ethanol (EtOH) | 36 : 64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | 85 : 15 | 99 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | 98 |
Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol [1]
This protocol describes a general procedure for achieving high regioselectivity using HFIP as the solvent.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Synthesis [1][11]
This protocol provides a general method for rapid pyrazoline synthesis which can favor the thermodynamically preferred isomer.
-
Materials:
-
α,β-Unsaturated ketone (chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid, which serves as both solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Visualizations
Caption: General workflow for pyrazoline synthesis leading to two possible regioisomers.
Caption: Troubleshooting workflow for improving poor regioselectivity in pyrazoline synthesis.
Caption: Influence of electronic effects on the regioselectivity of nucleophilic attack.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 3-amino-1-phenyl-2-pyrazoline
This technical support center provides guidance on the proper storage and handling of 3-amino-1-phenyl-2-pyrazoline to minimize degradation. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-amino-1-phenyl-2-pyrazoline?
A1: The primary degradation pathway for 3-amino-1-phenyl-2-pyrazoline is oxidation. The pyrazoline ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored degradation products. A proposed pathway involves the oxidation of the pyrazoline ring to a 4,5-dione derivative, which may be followed by hydrolysis leading to ring-opened products.[1]
Q2: What are the ideal storage conditions for 3-amino-1-phenyl-2-pyrazoline?
A2: To ensure the long-term stability of 3-amino-1-phenyl-2-pyrazoline, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen. It should also be protected from light by using an amber vial or by wrapping the container in aluminum foil. For optimal stability, storage at a refrigerated temperature of 2-8°C is advised.
Q3: What are the visible signs of 3-amino-1-phenyl-2-pyrazoline degradation?
A3: A common sign of degradation is a change in the color of the material. Fresh, pure 3-amino-1-phenyl-2-pyrazoline is typically a white to light cream-colored powder.[2] The development of a brownish or purplish hue can indicate the formation of oxidative degradation products. Another indicator of degradation is a change in the solubility profile of the compound.
Q4: How can I analytically detect the degradation of 3-amino-1-phenyl-2-pyrazoline?
A4: The most effective way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate the intact 3-amino-1-phenyl-2-pyrazoline from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram is a clear indication of degradation.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| The solid material has turned brown. | The compound has likely been exposed to oxygen and/or light, leading to oxidation. | Discard the degraded material. When handling a new batch, ensure it is stored under an inert atmosphere and protected from light. |
| An additional peak is observed in the HPLC chromatogram of a stored sample. | The sample has started to degrade, and the new peak corresponds to a degradation product. | Confirm the identity of the degradation product using techniques like LC-MS. Review storage conditions to prevent further degradation. |
| The compound shows poor solubility compared to a fresh batch. | This may be due to the formation of less soluble degradation products or polymerization. | It is recommended to use a fresh, pure sample for experiments requiring complete dissolution. |
| Inconsistent experimental results are obtained using the same batch of the compound. | The compound may be degrading over the course of the experiments due to handling conditions (e.g., exposure to air and light on the benchtop). | Prepare solutions fresh for each experiment and minimize the exposure of the solid material and solutions to ambient conditions. |
Data Presentation: Forced Degradation Study
The following table summarizes representative data from a forced degradation study on 3-amino-1-phenyl-2-pyrazoline. This data is for illustrative purposes to demonstrate the compound's stability profile under various stress conditions.
| Stress Condition | Duration | Temperature | % Assay of 3-amino-1-phenyl-2-pyrazoline | % Total Degradation | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 98.5 | 1.5 | Minor unidentified polar degradants |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 92.1 | 7.9 | Ring-opened product and other degradants |
| Oxidation (3% H₂O₂) | 8 hours | 25°C | 85.3 | 14.7 | 1-phenyl-3-amino-pyrazole-4,5-dione, Ring-opened product |
| Thermal Degradation (Solid) | 48 hours | 80°C | 96.8 | 3.2 | Oxidative degradants |
| Photodegradation (Solid, ICH Q1B) | 1.2 million lux hours | 25°C | 94.5 | 5.5 | Oxidative degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for assessing the stability of 3-amino-1-phenyl-2-pyrazoline under various stress conditions.
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Stock Solution Preparation: Prepare a stock solution of 3-amino-1-phenyl-2-pyrazoline at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate the solution at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep the solution at room temperature (25°C) for 8 hours. Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. At appropriate time points, withdraw samples, prepare solutions at a known concentration, and analyze by HPLC.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). At the end of the exposure, prepare a solution of the sample at a known concentration and analyze by HPLC. A control sample should be stored in the dark under the same temperature conditions.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate 3-amino-1-phenyl-2-pyrazoline from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from the degradation peaks generated during the forced degradation study.
Visualizations
Caption: Proposed oxidative degradation pathway of 3-amino-1-phenyl-2-pyrazoline.
Caption: Experimental workflow for assessing the stability of 3-amino-1-phenyl-2-pyrazoline.
References
Validation & Comparative
A Comparative Analysis of 3-Aminopyrazoline Scaffolds and Other Key Heterocycles in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. This guide provides an objective comparison of the 3-aminopyrazoline scaffold against other prominent heterocyclic systems—pyrazole, imidazole, thiazole, and oxazole—supported by experimental data to inform rational drug design.
While literature on the specific molecule 3-amino-1-phenyl-2-pyrazoline is limited, this guide will draw upon data from closely related 3-aminopyrazoline and aminopyrazole derivatives to provide a comprehensive overview of the scaffold's potential. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms and one endocyclic double bond.[1][2] The 2-pyrazoline isomer is the most stable and extensively studied.[3]
At a Glance: Pyrazoline vs. Other Heterocyclic Scaffolds
| Feature | 3-Aminopyrazoline/Aminopyrazole | Pyrazole | Imidazole | Thiazole | Oxazole |
| Structure | 5-membered ring, 2 adjacent N, 1 amino group | 5-membered aromatic ring, 2 adjacent N | 5-membered aromatic ring, 2 non-adjacent N | 5-membered aromatic ring, 1 N, 1 S | 5-membered aromatic ring, 1 N, 1 O |
| Key Biological Activities | Anticancer, Anti-inflammatory, Antimicrobial, Antidepressant[3][4] | Anticancer, Anti-inflammatory, Antimicrobial, Analgesic[2] | Anticancer, Antifungal, Antibacterial, Anti-inflammatory[5][6] | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory[7][8] | Anticancer, Antimicrobial, Anti-inflammatory[9][10] |
| Notable Drugs/Derivatives | Celecoxib (contains a pyrazole ring), Pirtobrutinib (aminopyrazole derivative)[3][11] | Celecoxib, Rimonabant, Sildenafil[12] | Ketoconazole, Metronidazole, Cimetidine[12] | Ritonavir, Dasatinib (contain a thiazole ring) | Oxaprozin, Aleglitazar[13] |
| General Synthetic Route | Cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines; or from β-ketonitriles and hydrazines.[2][3] | Condensation of 1,3-dicarbonyl compounds with hydrazines.[2] | Various methods including the Radziszewski synthesis. | Hantzsch thiazole synthesis. | Robinson-Gabriel synthesis; from α-haloketones and amides. |
Comparative Biological Activity: A Data-Driven Overview
The 3-aminopyrazoline/aminopyrazole scaffold has demonstrated significant potential across various therapeutic areas, with potencies often comparable or superior to other heterocyclic systems.
Anticancer Activity
Aminopyrazole derivatives have emerged as potent anticancer agents, frequently targeting key signaling pathways involved in tumor growth and proliferation.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound/Scaffold | Target Cell Line | IC50 (µM) | Reference |
| Aminopyrazole Derivative (Compound 136b) | A549 (Lung Carcinoma) | 1.96 | [14] |
| Aminopyrazole Derivative (Compound 136b) | HCT-116 (Colon Carcinoma) | 3.60 | [14] |
| Aminopyrazole Derivative (Compound 136b) | MCF-7 (Breast Carcinoma) | 1.76 | [14] |
| Thiazole Derivative (Compound 3c) | MCF-7 (Breast Carcinoma) | 2.87 | [15] |
| Oxazole Derivative (Compound 14) | HCT116 (Colorectal Carcinoma) | 71.8 | [9] |
| Doxorubicin (Standard) | HCT-116 (Colon Carcinoma) | ~1.5 | [12] |
As shown in Table 1, specific aminopyrazole derivatives exhibit potent anticancer activity with IC50 values in the low micromolar range, comparable to standard chemotherapeutic agents like doxorubicin.[12][14]
Anti-inflammatory Activity
Pyrazoline and aminopyrazole derivatives have a long history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Scaffold | Assay | Activity | Reference |
| Pyrazoline Derivative (Compound 13i) | Carrageenan-induced paw edema | High activity, close to Celecoxib | [16] |
| Aminopyrazole Derivative (Compound 125) | Writhing test (analgesic) | Good activity at 25 mg/kg | [17] |
| Imidazole Derivative | Protein denaturation inhibition | Significant activity | [5] |
| Celecoxib (Standard) | Carrageenan-induced paw edema | Standard reference | [16] |
Experimental Protocols
General Synthesis of 3-Aminopyrazole Derivatives from β-Ketonitriles
A versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2]
Procedure:
-
A solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.
-
The corresponding hydrazine derivative (1-1.2 equivalents) is added to the solution.
-
The reaction mixture is heated under reflux for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-aminopyrazole derivative.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
After a 48-hour incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[17][18]
Signaling Pathways and Mechanisms of Action
Aminopyrazole and pyrazoline derivatives often exert their biological effects by modulating key intracellular signaling pathways.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK pathway, leading to cell proliferation.[19][20] Certain pyrazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-growth signals.
Caption: Inhibition of the EGFR signaling pathway by an aminopyrazole derivative.
STAT3 Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression.[21][22] Aberrant STAT3 activation is common in many cancers. Pyrazole-based inhibitors can block STAT3 phosphorylation, preventing its nuclear translocation and subsequent gene transcription.
Caption: Inhibition of the STAT3 signaling pathway by an aminopyrazole derivative.
Logical Comparison of Scaffolds
The choice of a heterocyclic scaffold depends on the desired therapeutic target and pharmacological profile. This diagram illustrates a logical comparison of the key features of the discussed heterocycles.
Caption: Logical relationship of key features for different heterocyclic scaffolds.
Conclusion
The 3-aminopyrazoline/aminopyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of potent biological activities. Its synthetic tractability and the ability to modulate its properties through substitution make it an attractive starting point for the design of novel therapeutics. While direct comparative data against other heterocyclic systems can be limited to specific studies, the existing body of evidence suggests that the aminopyrazoline scaffold is a highly competitive and valuable tool in the drug discovery arsenal. Further head-to-head comparative studies are warranted to fully elucidate its advantages in specific therapeutic contexts.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. ijcrt.org [ijcrt.org]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to 3-Amino-1-Phenyl-2-Pyrazoline and Other Biological Imaging Agents
In the dynamic field of biological imaging, the selection of an appropriate fluorescent probe is paramount for the accurate visualization and analysis of cellular processes. This guide provides a comprehensive comparison of the emerging biological imaging agent, 3-amino-1-phenyl-2-pyrazoline, with established fluorescent dyes, namely fluorescein and rhodamine B. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific imaging applications.
Due to the limited availability of specific photophysical and cytotoxicity data for 3-amino-1-phenyl-2-pyrazoline, this guide utilizes data from closely related pyrazoline derivatives as a representative proxy to facilitate a comparative analysis. It is important to note that the actual performance of 3-amino-1-phenyl-2-pyrazoline may vary.
Performance Comparison
The following tables summarize the key performance indicators of a representative pyrazoline derivative against fluorescein and rhodamine B, offering a quantitative comparison of their optical and biological properties.
Table 1: Photophysical Properties
| Property | Representative Pyrazoline Derivative | Fluorescein | Rhodamine B |
| Excitation Max (nm) | ~350-400 | ~490[1] | ~546[2] |
| Emission Max (nm) | ~450-550 | ~514[1] | ~567[2] |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Varies (can be >50,000) | ~80,000[1] | ~106,000[2] |
| Quantum Yield (Φ) | Varies (can be >0.7) | ~0.79-0.95[1] | ~0.43-0.7[2] |
| Photostability | Generally moderate to high | Moderate | High |
Table 2: Biological Properties
| Property | Representative Pyrazoline Derivative | Fluorescein | Rhodamine B |
| Cytotoxicity | Generally low to moderate | Low at typical working concentrations[3] | Can exhibit cytotoxicity at higher concentrations[4] |
| Cell Permeability | Can be tailored by chemical modification | Generally cell-impermeant (derivatives like FDA are used)[5] | Cell-permeant |
| pH Sensitivity | Can be pH-sensitive | pH-dependent fluorescence | Less pH-sensitive than fluorescein |
| Applications | Ion sensing, cell staining, targeted imaging[6][7] | General cell staining, labeling of biomolecules[5] | Mitochondrial staining, labeling of biomolecules[] |
Experimental Protocols
Detailed methodologies for the synthesis of a generic pyrazoline derivative and standard cell staining procedures for all three classes of compounds are provided below.
Synthesis of a 1,3,5-Triaryl-2-Pyrazoline Derivative (General Protocol)
This protocol describes a common method for synthesizing pyrazoline derivatives, which are often fluorescent.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or glacial acetic acid
-
Sodium hydroxide (if using ethanol)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Dissolve the substituted chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.
-
If using ethanol, add a catalytic amount of sodium hydroxide and reflux the mixture for several hours. If using glacial acetic acid, the reaction can often be carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if using an acidic medium, neutralize the reaction mixture. If using a basic medium, acidify with dilute hydrochloric acid.
-
The pyrazoline product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.
General Protocol for Fluorescent Staining of Adherent Cells
This protocol provides a general workflow for staining adherent cells with fluorescent dyes.
Materials:
-
Adherent cells cultured on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescent dye stock solution (e.g., pyrazoline derivative, fluorescein diacetate, or rhodamine B in DMSO)
-
Mounting medium
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If staining intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To reduce non-specific binding, incubate the cells with a blocking buffer for 30-60 minutes at room temperature.
-
Staining: Dilute the fluorescent dye stock solution to the desired working concentration in PBS or an appropriate buffer. Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of these biological imaging agents.
Caption: General experimental workflow for fluorescent staining of adherent cells.
Caption: Simplified principle of fluorescence for biological imaging.
Caption: Logical relationship for comparing imaging agents.
References
- 1. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 2. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
- 3. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 6. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 7. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 3-amino-1-phenyl-2-pyrazoline
For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of pyrazoline derivatives is of significant interest due to their diverse pharmacological activities. Among these, 3-amino-1-phenyl-2-pyrazoline stands out as a crucial scaffold. This guide provides a comparative analysis of two primary synthetic routes to this compound and its close derivatives, offering a comprehensive overview of their methodologies, performance metrics, and underlying chemical principles.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Phenylhydrazine and Acrylonitrile | Route 2: Three-Component Reaction |
| Starting Materials | Phenylhydrazine, Acrylonitrile | Phenylhydrazine, Benzaldehyde, Malononitrile |
| Key Reaction Type | Michael Addition followed by Cyclization | Knoevenagel Condensation, Michael Addition, Cyclization |
| Catalyst/Reagent | Base (e.g., Sodium Ethoxide) | Base or Lewis Acid Catalyst |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Time | 3 - 4 hours | 15 - 30 minutes |
| Reported Yield | Moderate (approx. 40-50%) | High (85 - 93%)[1] |
| Product | 3-amino-1-phenyl-2-pyrazoline | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile |
| Advantages | Direct synthesis of the target molecule. | High yield, short reaction time, one-pot synthesis.[1] |
| Disadvantages | Moderate yield, longer reaction time. | Produces a substituted derivative, not the direct target. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes discussed.
Caption: Flowchart of the two main synthetic routes.
Experimental Protocols
Route 1: Reaction of Phenylhydrazine and Acrylonitrile
This classical approach involves a two-step sequence initiated by a Michael addition of phenylhydrazine to acrylonitrile, followed by an intramolecular cyclization to form the pyrazoline ring.
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Acrylonitrile (0.53 g, 10 mmol)
-
Sodium metal (0.23 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add phenylhydrazine with stirring.
-
After 10 minutes, add acrylonitrile dropwise to the reaction mixture.
-
Reflux the mixture for 3-4 hours.[2]
-
After reflux, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
To the residue, add water to precipitate the crude product.
-
Collect the crude product by filtration and dissolve it in dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to obtain the crude 3-amino-1-phenyl-2-pyrazoline.
-
The crude product can be further purified by recrystallization from a suitable solvent system like acetone-hexane to yield colorless crystals.[2]
Route 2: Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This modern, one-pot approach offers an efficient synthesis of a substituted aminopyrazole derivative. It combines phenylhydrazine, an aldehyde (benzaldehyde), and a compound with an active methylene group (malononitrile) in the presence of a catalyst.
Materials:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) (Note: Other base or Lewis acid catalysts can also be used)
-
Ethanol/Water (1:1 v/v) solvent mixture
Procedure:
-
In a round-bottom flask, combine phenylhydrazine, benzaldehyde, malononitrile, and the catalyst in the ethanol/water solvent mixture.[1]
-
Stir the reaction mixture at 55 °C.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product usually precipitates out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The resulting 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile is often pure enough for subsequent use, or it can be further purified by recrystallization.
Concluding Remarks
The choice of synthetic route for obtaining a 3-aminopyrazoline scaffold depends on the specific requirements of the research. The reaction of phenylhydrazine with acrylonitrile provides a direct pathway to 3-amino-1-phenyl-2-pyrazoline, albeit with moderate yields and longer reaction times. In contrast, the three-component reaction offers a rapid and high-yielding synthesis of a substituted aminopyrazole derivative. This latter approach is particularly advantageous for generating a library of analogs for structure-activity relationship (SAR) studies by varying the aldehyde and active methylene components. Researchers should consider these trade-offs between directness, efficiency, and substitution patterns when selecting the most appropriate synthetic strategy for their drug discovery and development endeavors.
References
A Comparative Guide to Cell Staining: 3-amino-1-phenyl-2-pyrazoline vs. Fluorescein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-amino-1-phenyl-2-pyrazoline and the well-established fluorescent dye, fluorescein, for cell staining applications. This document aims to deliver an objective analysis of their performance, supported by available experimental data, to aid in the selection of the most suitable fluorophore for your research needs.
At a Glance: Key Performance Indicators
| Property | 3-amino-1-phenyl-2-pyrazoline & Derivatives | Fluorescein |
| Excitation Max (λex) | ~360 nm (derivative) | ~495 nm[1] |
| Emission Max (λem) | ~497 nm (derivative) | ~520 nm[1] |
| Quantum Yield (Φ) | 0.379 (derivative) | Up to 0.97 (in basic ethanol)[2] |
| Photostability | Generally moderate, but can be improved with structural modifications. | Prone to photobleaching. |
| pH Sensitivity | Dependent on derivative structure. | Highly pH-dependent fluorescence.[3] |
| Cytotoxicity | Varies significantly with derivatives; some show anticancer activity. | Low intrinsic toxicity, but significant phototoxicity upon illumination.[4][5] |
| Cell Permeability | Parent compound likely cell-permeable; derivatives vary. | Generally cell-impermeable; requires use of precursors like FDA.[6] |
Introduction to the Fluorophores
3-amino-1-phenyl-2-pyrazoline belongs to the pyrazoline class of heterocyclic compounds. While the parent molecule's fluorescence data is not extensively documented in publicly available literature, its derivatives have garnered interest for their fluorescent properties, often emitting in the blue to green region of the spectrum. The photophysical characteristics and biological activity of pyrazoline derivatives can be extensively modified through chemical synthesis, offering potential for tailored applications.
Fluorescein is a veteran and widely-used fluorophore known for its bright green emission. Its high quantum yield and well-characterized spectral properties have made it a staple in various biological applications, including microscopy and flow cytometry. However, its utility is often hampered by its pH sensitivity and susceptibility to photobleaching. For live cell staining, a common strategy involves using fluorescein diacetate (FDA) , a non-fluorescent, cell-permeable precursor that is hydrolyzed by intracellular esterases to release the fluorescent fluorescein molecule within viable cells.[6]
Performance Comparison
Fluorescence Properties
Data for the parent 3-amino-1-phenyl-2-pyrazoline is scarce. However, studies on its derivatives provide insights into the potential of this scaffold. For instance, a pyrazole-triazine derivative has shown an absorption maximum at 360 nm and an emission maximum at 497 nm, with a quantum yield of 0.379. Another pyrazoline derivative exhibits strong blue fluorescence at 430 nm in the solid state with a high quantum yield of up to 41.3%. This suggests that the pyrazoline core is a viable fluorophore, with its specific properties being highly tunable through chemical modification.
Fluorescein, in its anionic form, exhibits a strong absorbance maximum around 495 nm and an emission maximum around 520 nm.[1] It boasts a high quantum yield, which can reach up to 0.97 in basic ethanol, contributing to its bright signal.[2] However, its fluorescence is significantly quenched at acidic pH, a factor to consider in acidic cellular compartments or under certain experimental conditions.[3]
Photostability
Fluorescein is notoriously prone to photobleaching, which can limit its use in long-term imaging experiments or applications requiring high-intensity illumination.
Pyrazoline derivatives exhibit variable photostability. While some may also be susceptible to photobleaching, the versatility of their chemical structure allows for modifications aimed at improving their photostability.
Cytotoxicity and Phototoxicity
The cytotoxicity of 3-amino-1-phenyl-2-pyrazoline itself has not been extensively studied in the context of cell staining. However, numerous studies have investigated the cytotoxic effects of various pyrazoline derivatives, primarily in the context of anticancer drug development. These studies indicate that cytotoxicity is highly dependent on the specific chemical structure of the derivative, with some exhibiting potent anticancer activity while others show low toxicity to normal cells.
Fluorescein itself has low intrinsic cytotoxicity. However, upon exposure to light, it can generate reactive oxygen species (ROS), leading to significant phototoxicity and cell death.[4][5] This light-induced damage is a critical consideration for live-cell imaging experiments.
Experimental Protocols
Fluorescein Staining using Fluorescein Diacetate (FDA)
This protocol is adapted for staining viable cells in suspension or adherent cultures.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone or DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Live cells for staining
Procedure:
-
Prepare Staining Solution: Dilute the FDA stock solution in PBS or serum-free medium to a final working concentration of 1-15 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Preparation:
-
For adherent cells: Grow cells on coverslips or in culture dishes. Wash the cells once with PBS to remove any residual serum esterases.
-
For suspension cells: Pellet the cells by centrifugation and resuspend in PBS or serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
-
Staining: Add the FDA staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess FDA.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation: ~488 nm, Emission: ~530 nm).[6]
Mechanism of Staining:
FDA Staining Mechanism
3-amino-1-phenyl-2-pyrazoline Staining (General Considerations)
Workflow:
Pyrazoline Staining Workflow
Signaling Pathways and Mechanisms of Action
The primary mechanism for fluorescein staining in live cells via FDA is enzymatic conversion. The accumulation of fluorescein is dependent on both active esterases and an intact cell membrane to retain the polar fluorescent product.
For 3-amino-1-phenyl-2-pyrazoline and its derivatives, the staining mechanism is likely passive diffusion across the cell membrane, with localization potentially influenced by the specific physicochemical properties of the derivative. Some pyrazoline derivatives have been shown to interact with specific cellular components, such as DNA, which could influence their staining pattern.
The phototoxicity of fluorescein is primarily mediated by the generation of singlet oxygen, a highly reactive form of oxygen that can damage cellular components like lipids, proteins, and nucleic acids.
Fluorescein Phototoxicity Pathway
Conclusion
Fluorescein, particularly through the use of its diacetate derivative, remains a reliable and well-understood tool for live cell staining, offering bright fluorescence. Its primary drawbacks are its pH sensitivity and significant phototoxicity.
3-amino-1-phenyl-2-pyrazoline and its derivatives represent a more nascent but potentially versatile class of fluorophores. The ability to tune their photophysical and biological properties through chemical synthesis is a significant advantage. While more research is needed to fully characterize the parent compound and establish standardized protocols, pyrazoline-based dyes hold promise for the development of novel cell stains with improved photostability and tailored functionalities.
Researchers should carefully consider the specific requirements of their experiments, including the need for long-term imaging, the sensitivity of their cells to phototoxicity, and the desired spectral properties, when choosing between these two classes of fluorescent probes. For established, routine live-cell viability assays, fluorescein diacetate is a sound choice. For researchers seeking novel probes with potentially enhanced properties and willing to undertake optimization, the exploration of pyrazoline derivatives could be a rewarding endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
structural confirmation of 3-amino-1-phenyl-2-pyrazoline using X-ray crystallography
For researchers, scientists, and professionals in drug development, the precise structural confirmation of heterocyclic compounds is a critical step in the discovery and design of new therapeutic agents. This guide provides a comparative overview of analytical techniques for the structural characterization of pyrazoline-based compounds, with a focus on 3-amino-1-phenyl-2-pyrazolin-5-one.
Due to the limited availability of single-crystal X-ray diffraction data for 3-amino-1-phenyl-2-pyrazoline in publicly accessible databases, this guide will focus on its close analog, 3-amino-1-phenyl-2-pyrazolin-5-one. We will explore its characterization through various spectroscopic methods and draw comparisons with a representative X-ray crystal structure of a related pyrazoline derivative to illustrate the principles of full structural confirmation.
Spectroscopic Analysis of 3-amino-1-phenyl-2-pyrazolin-5-one
The structural identity of 3-amino-1-phenyl-2-pyrazolin-5-one can be established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Summary
| Analytical Technique | Observed Data for 3-amino-1-phenyl-2-pyrazolin-5-one | Interpretation |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl group, and protons of the pyrazolinone ring. | Confirms the presence of the phenyl and pyrazolinone moieties. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and carbons of the heterocyclic ring. | Provides evidence for the carbon skeleton of the molecule. |
| IR Spectroscopy | Characteristic absorption bands for N-H (amine), C=O (amide), and C=N stretching vibrations. | Indicates the presence of key functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₉H₉N₃O (175.19 g/mol ). | Determines the molecular mass and elemental composition. |
Comparative Crystallographic Analysis: A Representative Pyrazoline Derivative
To illustrate the definitive structural insights provided by X-ray crystallography, we will consider the crystal structure of a related compound, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one.[1][2] While this molecule has additional substituents, the core pyrazole ring's geometry offers a valuable reference for understanding the structural features of this class of heterocycles.
Crystallographic Data for 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one[1][2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.7723(16) Å, b = 11.9843(18) Å, c = 15.0131(3) Å |
| α = 90°, β = 95.4487(16)°, γ = 90° | |
| Selected Bond Lengths (Å) | N1-N2, C3-N2, C5-N1 |
| Selected Bond Angles ( °) | C5-N1-N2, N1-N2-C3 |
| Torsion Angles ( °) | Describing the planarity of the pyrazole ring and the orientation of substituents. |
Note: The detailed bond lengths, bond angles, and torsion angles for the pyrazole ring in this reference compound provide a benchmark for computational models and spectroscopic interpretations of related pyrazoline structures. The pyrazole ring in this derivative was found to be planar.[1][2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration values to assign protons and carbons to the molecular structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structures.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Determine the molecular weight and deduce the elemental composition from the high-resolution mass spectrum. Fragmentation patterns can provide further structural information.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters to obtain the final molecular structure.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the structural confirmation of a novel compound.
Caption: Experimental workflow for structural elucidation.
References
The Evolving Landscape of Pyrazoline Bioactivity: A Comparative Analysis of 3-Amino-1-phenyl-2-pyrazoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazoline scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, continues to be a focal point in medicinal chemistry due to its diverse and potent biological activities.[1][2] Among the various derivatives, 3-amino-1-phenyl-2-pyrazoline serves as a crucial starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the bioactivity of 3-amino-1-phenyl-2-pyrazoline and its analogs, supported by experimental data and detailed methodologies to aid in further research and drug development.
Synthetic Pathway Overview
The synthesis of 2-pyrazoline derivatives, including the 3-amino-1-phenyl scaffold, commonly involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazines.[3] The general synthetic scheme allows for the introduction of a wide variety of substituents on the phenyl rings, leading to a diverse library of analogs with distinct electronic and steric properties that can significantly influence their biological activity.
References
A Comparative Guide to In Vitro and In Vivo Studies of 3-Amino-1-phenyl-2-pyrazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of 3-amino-1-phenyl-2-pyrazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of the translation of preclinical data from the laboratory bench to animal models.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data from various studies, offering a comparative look at the anti-inflammatory and cytotoxic activities of pyrazoline derivatives.
Anti-inflammatory Activity
| Compound ID/Reference | In Vitro Assay | In Vitro Results (IC50, µM) | In Vivo Model | In Vivo Results (% Inhibition of Edema) |
| Pyrazolyl Thiazolones [1] | COX-1 Inhibition | >100 (for most active compounds) | Carrageenan-induced paw edema in rats | Equivalent or superior to diclofenac and celecoxib |
| COX-2 Inhibition | 0.09 - 0.14 | |||
| 15-LOX Inhibition | 1.96 - 3.52 | |||
| Thymol–Pyrazole Hybrids [2] | COX-1 Inhibition | Varies (e.g., 4a: 15.23) | Formalin-induced paw edema in rats | Higher than celecoxib |
| COX-2 Inhibition | Varies (e.g., 4a: 0.21) | |||
| 5-LOX Inhibition | Varies (e.g., 4a: 0.45) | |||
| Pyrazole–Pyridazine Hybrids [3] | COX-1 Inhibition | Varies (e.g., 6f: 9.56) | Not specified | Not specified |
| COX-2 Inhibition | Varies (e.g., 6f: 1.15) |
Cytotoxic Activity against Breast Cancer Cell Line (MCF-7)
| Compound ID/Reference | In Vitro Assay | In Vitro Results (IC50, µM) | In Vivo Model | In Vivo Results |
| Pyrazolo[1,5-a]pyrimidine Derivative 7 | MTT Assay | 3.25 | Not specified | Not specified |
| Pyrazoline B [4] | MTT Assay | Not specified (Inhibits proliferation) | Not specified | Not specified |
| Pyrazole Derivative PYRIND [5] | Cell Viability Assay | 39.7 ± 5.8 | Not specified | Not specified |
| Pyrazolinyl-estran-17-one Derivative 4 [6] | Cytotoxicity Assay | 43 ± 0.58 | Breast cancer mouse xenograft | Not specified in abstract |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10][11]
Procedure:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well flat-bottom microtiter plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a CO₂ incubator.[10]
-
Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the test pyrazoline derivatives. Incubate the plate for another 24 to 72 hours.[8][10]
-
MTT Addition: Following the incubation period, add 10-28 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[8][10]
-
Incubation with MTT: Incubate the plate for 1.5 to 4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize the MTT into formazan crystals.[8][10]
-
Solubilization of Formazan: Aspirate the medium and add 50-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Quantify the intensity of the dissolved formazan by measuring the absorbance at a wavelength of 492 nm or 540 nm using a microplate reader.[8][10] The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This widely used animal model assesses the efficacy of anti-inflammatory compounds.[12][13][14][15]
Procedure:
-
Animal Acclimatization: House Swiss albino mice (25-30g) or rats in standard polypropylene cages under controlled environmental conditions (24 ± 2°C, 12h light-dark cycle) with free access to standard laboratory diet and water.[15]
-
Compound Administration: Administer the test pyrazoline derivatives orally or intraperitoneally to the animals. A vehicle control group (e.g., saline) and a positive control group (e.g., ibuprofen or indomethacin) should be included.[12][15]
-
Induction of Edema: After a set period (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar tissue of the left hind paw of each animal.[12][15]
-
Measurement of Paw Volume: Measure the paw volume of each animal at specified time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.[12][15]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the vehicle control group.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Inhibition of the Arachidonic Acid Pathway by Pyrazoline Derivatives.
Caption: General Workflow for Drug Discovery from In Vitro to In Vivo.
Caption: Pyrazoline-Mediated Inhibition of Cyclin-Dependent Kinases.
References
- 1. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. atcc.org [atcc.org]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
Assessing the Specificity of Pyrazoline-Based Fluorescent Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of pyrazoline-based fluorescent sensors, with a particular focus on derivatives of the 3-amino-1-phenyl-2-pyrazoline scaffold. The performance of these sensors is evaluated against alternative fluorescent probes for the detection of various analytes, supported by experimental data. Detailed experimental protocols and visualizations of sensing mechanisms are included to facilitate a comprehensive understanding.
Introduction
Pyrazoline derivatives have emerged as a versatile class of fluorescent probes due to their favorable photophysical properties, including high quantum yields and tunable emission spectra.[1] Their utility in sensing applications stems from the modulation of their fluorescence upon interaction with specific analytes. This guide focuses on the critical aspect of sensor performance: specificity. Specificity, or selectivity, refers to a sensor's ability to respond to a particular analyte in the presence of other potentially interfering species.[2][3] High specificity is paramount for reliable and accurate detection in complex biological and environmental samples. This document compares the specificity of pyrazoline-based sensors for the detection of ferric ions (Fe³⁺), cupric ions (Cu²⁺), and picric acid against other commonly used fluorescent probes.
Comparison of Sensor Performance
The following tables summarize the performance characteristics of various pyrazoline-based sensors and their alternatives for the detection of Fe³⁺, Cu²⁺, and picric acid. The data presented is compiled from multiple studies and serves as a benchmark for sensor selection.
Table 1: Comparison of Fluorescent Sensors for Fe³⁺ Detection
| Sensor Type | Specific Sensor/Derivative | Limit of Detection (LOD) | Interfering Ions/Molecules | Reference |
| Pyrazoline | Pyrazole-pyrazoline derivative | 3.9 x 10⁻¹⁰ M | High selectivity over other cations | [4] |
| Pyrazoline | 5-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PFM) | 0.12 µM | No significant interference from Mn²⁺, Al³⁺, Fe²⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺ | [5] |
| Pyrazoline | Pyrazoline 2 (polycyclic) | 2.12 µM | Some interference from other cations, but selective for Fe³⁺ over Fe²⁺ | [6] |
| Rhodamine | Rhodamine B derivative (RhPK) | 50 nM | High selectivity over other metal ions | [7] |
| Rhodamine | Rhodamine-based sensor (RGN) | 10.20 nM | Selective for Fe³⁺, Al³⁺, Cr³⁺, and Hg²⁺ under different conditions | [8] |
| Rhodamine | Rhodamine B derivative (RhB-DCT) | 0.0521 µM | High selectivity for Fe³⁺ over other competing metal ions | [9] |
Table 2: Comparison of Fluorescent Sensors for Cu²⁺ Detection
| Sensor Type | Specific Sensor/Derivative | Limit of Detection (LOD) | Interfering Ions/Molecules | Reference |
| Pyrazoline | Bis-pyrazoline derivative (Probe Y) | 0.931 µM | Good selectivity over other ions | [9] |
| Pyrazoline | Coumarin-based arylpyrazoline (B3) | 1.71 x 10⁻⁸ M | High selectivity and strong anti-interference ability | [10] |
| Pyrazoline | Pyrazoline-based sensor | Not Specified | High selectivity and sensitivity | [11] |
| Coumarin | Coumarin-based pyrazoline fluorescent probe A | 1.01 x 10⁻⁷ M | Selective for Fe³⁺, data for Cu²⁺ not specified | [12] |
| Pyrazole | Pyrazole-based chemosensor (HL) | 1.6 µM | Selective over Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Ag⁺, Na⁺ | [13] |
Table 3: Comparison of Fluorescent Sensors for Picric Acid Detection
| Sensor Type | Specific Sensor/Derivative | Limit of Detection (LOD) | Interfering Molecules | Reference |
| Pyrazoline | Benzothiazole-pyrazoline derivative (BP) | 1.1 µM | High quenching efficiency for picric acid over other nitroaromatics | [14] |
| Pyrene | Cationic pyrene derivative | 23.2 nM | High selectivity for picric acid | [11] |
| Carbon Dots | N, S, co-doped carbon dots | 1.7 x 10⁻⁷ M | Data for picric acid not specified, used for Hg²⁺ | [15] |
| Metal-Organic Frameworks | Varies | Micromolar or sub-micromolar | High selectivity reported for some frameworks | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sensor performance. Below are generalized protocols for key experiments used to determine the specificity of fluorescent sensors.
1. Protocol for Determining Selectivity (Competition Assay)
This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering species.
-
Materials:
-
Stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solutions of the target analyte and various interfering ions/molecules at known concentrations.
-
Buffer solution to maintain a constant pH.
-
-
Procedure:
-
Prepare a solution of the fluorescent sensor at a fixed concentration in the chosen buffer.
-
Measure the initial fluorescence intensity of the sensor solution.
-
To a series of sensor solutions, add a specific concentration of the target analyte followed by the addition of an equimolar or excess concentration of an interfering species.
-
In a parallel set of experiments, add only the interfering species to the sensor solution.
-
Incubate the solutions for a sufficient time to allow for any reaction or binding to occur.
-
Measure the fluorescence emission spectra of all solutions at a fixed excitation wavelength.
-
Compare the fluorescence response of the sensor to the target analyte in the presence and absence of the interfering species. A minimal change in the fluorescence signal in the presence of interfering species indicates high selectivity.[17]
-
2. Protocol for Determining the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte that can be reliably detected by the sensor.
-
Materials:
-
Stock solution of the fluorescent sensor.
-
A series of standard solutions of the target analyte with decreasing concentrations.
-
Blank solution (buffer and sensor without the analyte).
-
-
Procedure:
-
Measure the fluorescence intensity of the blank solution multiple times (e.g., n=10) to determine the mean blank signal (N) and the standard deviation of the blank signal (SD).[18]
-
Prepare a series of solutions with decreasing concentrations of the target analyte and a fixed concentration of the sensor.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
The LOD is typically calculated using the formula: LOD = 3 x (SD of the blank) / (slope of the calibration curve).[19][20] Alternatively, a signal-to-noise ratio of 3 is often used to define the LOD.
-
Signaling Mechanisms and Visualizations
The interaction between a fluorescent sensor and an analyte often proceeds through specific mechanisms that result in a change in fluorescence. Understanding these mechanisms is key to designing more efficient and selective sensors. The primary mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF) or Quenching (CHEQ).
1. Photoinduced Electron Transfer (PET)
In a PET sensor, the fluorophore is linked to a receptor unit. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Binding of an analyte to the receptor lowers the energy of the receptor's orbitals, preventing this electron transfer and "turning on" the fluorescence.[21][22][23]
Caption: Photoinduced Electron Transfer (PET) sensing mechanism.
2. Intramolecular Charge Transfer (ICT)
ICT sensors typically contain electron-donating and electron-accepting groups. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this ICT state are highly sensitive to the local environment and interactions with an analyte, leading to a change in fluorescence color or intensity.[8][16][24]
Caption: Intramolecular Charge Transfer (ICT) sensing mechanism.
3. Chelation-Enhanced Fluorescence (CHEF) / Quenching (CHEQ)
In CHEF, the binding of a metal ion to a sensor restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing fluorescence.[4][5][25] Conversely, in CHEQ, the binding of a paramagnetic metal ion can quench fluorescence through energy or electron transfer.[5][25]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Conclusion
Pyrazoline-based fluorescent sensors offer a promising platform for the selective detection of a variety of analytes. Their performance, particularly in terms of specificity and sensitivity, is often comparable and in some cases superior to other classes of fluorescent probes such as rhodamines and coumarins. The choice of sensor ultimately depends on the specific application, the nature of the sample matrix, and the required detection limits. The versatility of the pyrazoline scaffold allows for fine-tuning of its photophysical and binding properties through synthetic modifications, paving the way for the development of next-generation sensors with enhanced specificity and performance. The experimental protocols and mechanistic insights provided in this guide are intended to aid researchers in the rational design and rigorous evaluation of novel fluorescent sensors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer [mdpi.com]
- 3. A Review on Pyrazolines as Colorimetric Fluorescent Chemosensors for Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe3+/Fe2+ in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Coumarin-Based Arylpyrazolines: Highly Selective Cu2+ Fluorescent Probes and their AIEE and MFC Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Effect of intramolecular charge transfer on fluorescence and singlet oxygen production of phthalocyanine analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. ossila.com [ossila.com]
- 25. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
A Comparative Guide to the Synthesis of 3-amino-1-phenyl-2-pyrazoline: An Analysis of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is a cornerstone of reliable and efficient research. This guide provides an objective comparison of published synthesis methods for the versatile heterocyclic compound, 3-amino-1-phenyl-2-pyrazoline, with a focus on reproducibility, yield, and reaction conditions. Experimental data from various sources has been compiled to offer a clear comparison of the available synthetic routes.
The synthesis of 3-amino-1-phenyl-2-pyrazoline, a valuable scaffold in medicinal chemistry, is primarily achieved through the cyclization of intermediates derived from phenylhydrazine. This guide delves into the nuances of the most common synthetic strategies, presenting quantitative data to facilitate informed decisions in the laboratory.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data from two prominent methods for the synthesis of 3-amino-1-phenyl-2-pyrazoline and its close derivatives. Direct reproducibility studies are scarce in the literature; therefore, this comparison is based on reported yields and reaction parameters from individual publications.
| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Reported Yield (%) |
| Method 1: From Chalcone | Substituted Chalcone, 2,4-Dinitrophenylhydrazine | - | Ethanol | 2-3 hours | Reflux | 68-82% |
| Method 2: One-Pot, Three-Component | Aromatic Aldehyde, Malononitrile, Phenylhydrazine | Sodium Ascorbate | Ethanol/Water | - | 50 °C | High (not specified)[1] |
| Method 3 (for a derivative) * | Phenylhydrazine, Methacrylonitrile | Sodium Ethoxide | Ethanol | 4 hours | Reflux | ~40% (calculated) |
Note: Method 3 describes the synthesis of 3-amino-4-methyl-1-phenyl-2-pyrazoline. The yield was calculated based on the reported masses of starting material and product.
Experimental Protocols
Method 1: Synthesis from Chalcone Intermediate
This method involves a two-step process: the synthesis of a chalcone followed by its cyclization with a hydrazine derivative.
Step 1: Chalcone Synthesis (Aldol Condensation)
-
Dissolve the substituted acetophenone (0.01 mol) and a substituted aldehyde (0.01 mol) in ethanol (10 ml) with stirring.
-
Add aqueous sodium hydroxide (30%) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for several hours.
-
Dilute the mixture with water and acidify with hydrochloric acid.
-
Filter the separated solid and recrystallize from ethanol to obtain the chalcone.
Step 2: Pyrazoline Synthesis
-
A mixture of the synthesized chalcone (0.01 mol) and 2,4-dinitrophenylhydrazine is dissolved in ethanol.
-
The resulting mixture is refluxed for 2 to 3 hours.
-
Pour the reaction mixture into ice water to precipitate the pyrazoline product.
Method 2: One-Pot, Three-Component Synthesis
This approach offers a more streamlined process by combining all reactants in a single step.
-
Combine the aromatic aldehyde, malononitrile, and phenylhydrazine in a reaction vessel.
-
Add sodium ascorbate as a catalyst.
-
The reaction is carried out in a mixture of ethanol and water at 50 °C.[1]
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between these synthetic strategies, the following diagrams are provided.
Discussion on Reproducibility and Method Selection
Method 1 (From Chalcone) is a well-established, conventional approach. The reported yield range of 68-82% suggests a reasonably reproducible method, though variations can be expected depending on the specific substrates and purification techniques used. The multi-step nature of this process introduces more variables that could affect the overall yield and reproducibility.
Method 2 (One-Pot, Three-Component) represents a more modern and "green" approach. One-pot syntheses are often favored for their operational simplicity, reduced reaction times, and potential for higher overall yields by minimizing losses during intermediate purification steps.[2] While a specific numerical yield for the target molecule was not found, the literature suggests high yields are generally achievable with this method for related pyrazoline derivatives.[3] The reproducibility of one-pot reactions can be sensitive to the order of addition of reagents and precise control of reaction conditions.
Factors Influencing Reproducibility:
-
Purity of Reactants: The purity of starting materials, particularly the aldehyde and phenylhydrazine, can significantly impact side reactions and final product purity.
-
Reaction Conditions: Strict control of temperature, reaction time, and catalyst concentration is crucial for consistent results.
-
Work-up and Purification: The method of product isolation and purification (e.g., crystallization vs. chromatography) can lead to variations in the final isolated yield.
Conclusion
For researchers prioritizing a well-documented and traditional approach, the synthesis via a chalcone intermediate offers a reliable, albeit multi-step, option with moderate to good yields. For those seeking a more efficient, atom-economical, and potentially higher-yielding method, the one-pot, three-component synthesis is a compelling alternative. However, careful optimization of the reaction conditions may be required to ensure high reproducibility. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis. Further side-by-side comparative studies are warranted to definitively establish the most reproducible and robust method for the synthesis of 3-amino-1-phenyl-2-pyrazoline.
References
benchmarking the photophysical properties of 3-amino-1-phenyl-2-pyrazoline
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoline derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and valuable electro-optical properties. A key feature of many pyrazoline derivatives is their ability to exhibit fluorescence, typically in the blue-green region of the visible spectrum, often with high quantum yields. This has led to their application as fluorescent probes, imaging agents, and components in organic light-emitting diodes (OLEDs).
This guide aims to provide a comparative overview of the photophysical properties of pyrazoline-based fluorophores. While the specific compound of interest, 3-amino-1-phenyl-2-pyrazoline , is a known chemical entity, a comprehensive search of scientific literature and spectral databases did not yield specific quantitative photophysical data (e.g., emission wavelength, quantum yield, fluorescence lifetime). Therefore, to provide a valuable benchmark for researchers, this guide will focus on the well-characterized and widely studied derivative, 1,3,5-triphenyl-2-pyrazoline , and compare its performance against other common fluorophores such as Coumarin 1 and Fluorescein. This comparison will offer insights into the general photophysical performance that can be expected from the pyrazoline scaffold.
Comparative Photophysical Data
The performance of a fluorophore is defined by several key parameters, including its absorption (λ_abs) and emission (λ_em) maxima, molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). The following table summarizes these properties for selected pyrazoline derivatives and common reference fluorophores to provide a clear comparison.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |
| 1,3,5-Triphenyl-2-pyrazoline | Cyclohexane | 356 | 428 | 23,000 | 0.57 | 3.1 |
| Toluene | 358 | 443 | 24,000 | 0.61 | 3.5 | |
| Acetonitrile | 357 | 450 | 22,000 | 0.73 | 3.9 | |
| Coumarin 1 | Ethanol | 373 | 450 | 25,000 | 0.73 | 2.6 |
| Acetonitrile | 378 | 455 | 26,000 | 0.60 | 2.3 | |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 90,000 | 0.93 | 4.0 |
Note: Photophysical properties are highly dependent on the solvent and experimental conditions. The values presented are representative and should be used as a guide.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for benchmarking fluorophores. Below are detailed methodologies for key experiments.
Absorption and Emission Spectroscopy
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorophore (e.g., 1-10 µM) in a spectroscopic-grade solvent. The absorbance at the maximum should be kept below 0.1 to avoid inner filter effects.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette against a solvent blank.
-
The wavelength corresponding to the peak absorbance is the λ_abs.
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range significantly broader than the expected emission to capture the entire fluorescence band.
-
The wavelength of maximum fluorescence intensity is the λ_em.
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
Objective: To determine the efficiency of photon emission relative to a known standard.
Methodology:
-
Standard Selection: Choose a standard fluorophore with a well-known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept in the linear range (typically < 0.1).
-
Data Acquisition:
-
Measure the absorbance of each solution at a fixed excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solutions (this term is 1 if the same solvent is used).[1]
-
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time a fluorophore spends in the excited state.
Methodology:
-
Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.[2]
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Acquisition:
-
The sample is excited by the pulsed light source.
-
The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.[2]
-
This process is repeated thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay curve is fitted to an exponential decay model (or multi-exponential for complex systems), deconvoluted from the IRF, to extract the fluorescence lifetime (τ_f).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of a fluorescent compound.
Caption: Workflow for Photophysical Characterization.
Conclusion
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-Amino-1-phenyl-2-pyrazoline
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the proper disposal of 3-Amino-1-phenyl-2-pyrazoline and its derivatives. The following procedures are based on the safety data for the closely related compound, 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS: 4149-06-8), and represent best practices for laboratory chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle 3-Amino-1-phenyl-2-pyrazoline with care. Based on data for the analogous compound, 3-Amino-1-phenyl-2-pyrazolin-5-one, this substance should be treated as hazardous.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A standard laboratory coat is required.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.[1]
Hazard Summary:
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product.[2] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of 3-Amino-1-phenyl-2-pyrazoline is through a licensed chemical waste disposal service or your institution's EHS office.[1] Under no circumstances should this chemical be disposed of down the drain.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing 3-Amino-1-phenyl-2-pyrazoline. This includes unused or expired solid chemicals, solutions, and contaminated labware (e.g., pipette tips, tubes, weighing paper, and gloves).
-
Solid Waste: Collect solid 3-Amino-1-phenyl-2-pyrazoline and contaminated materials in a designated, sealable, and clearly labeled container for solid chemical waste.
-
Liquid Waste: Collect any solutions containing 3-Amino-1-phenyl-2-pyrazoline in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Use chemically compatible containers that are in good condition and can be securely sealed to prevent leaks.
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "3-Amino-1-phenyl-2-pyrazoline "
-
Primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
This area should be cool, dry, and away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Spill Management Protocol
In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area according to your institution's established safety protocols.
-
Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for 3-Amino-1-phenyl-2-pyrazoline.
References
Essential Safety and Operational Guide for Handling 2-Pyrazoline, 3-amino-1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Based on aggregated GHS data, 2-Pyrazoline, 3-amino-1-phenyl- is classified as harmful if swallowed and causes serious eye irritation[1]. Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently, and immediately if contaminated.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2] |
| Skin and Body Protection | A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[2][3] |
| Respiratory Protection | If handling procedures are likely to generate dust, work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or adequate, a NIOSH-approved respirator with a particulate filter is required.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood[3].
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep containers of the chemical tightly closed when not in use and store in a dry, cool, and well-ventilated place[3][4].
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes[3][6].
-
Ingestion : If swallowed, seek immediate medical assistance. Do not induce vomiting[3].
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of 2-Pyrazoline, 3-amino-1-phenyl- and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Containerization :
-
Labeling :
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "2-Pyrazoline, 3-amino-1-phenyl-," and list the primary hazards (e.g., "Harmful," "Irritant")[7].
-
-
Storage and Disposal :
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of 2-Pyrazoline, 3-amino-1-phenyl-.
References
- 1. 3-Amino-1-phenylpyrazole | C9H11N3 | CID 98736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-Amino-1-phenyl-2-pyrazolin-5-one | 4149-06-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
